1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-3-4-10(9(2)7-8)13-6-5-12-11(13)14/h3-7H,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDBUFOGZXXCRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CNC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
step-by-step synthesis protocol for 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol
An In-Depth Technical Guide to the Synthesis of 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol
Introduction
Imidazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The imidazole ring's unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. Within this class, 1-substituted-1H-imidazole-2-thiols are of particular interest due to their diverse pharmacological activities, including potential applications as enzyme inhibitors and antimicrobial agents.
This guide provides a comprehensive, step-by-step protocol for the synthesis of a specific derivative, this compound. The methodology detailed herein is designed for researchers and scientists in drug development and organic synthesis, offering not just a procedural outline but also insights into the underlying chemical principles and experimental considerations.
Synthetic Strategy and Mechanism
The synthesis of this compound is most effectively achieved through a one-pot reaction involving the acid-catalyzed condensation of 2,4-dimethylaniline, aminoacetaldehyde dimethyl acetal, and potassium thiocyanate. This approach is efficient and proceeds through the in situ formation of a thiourea intermediate, which subsequently cyclizes to form the desired imidazole-2-thiol ring.
The proposed reaction mechanism involves several key steps:
-
Formation of the Imine: Under acidic conditions, 2,4-dimethylaniline reacts with aminoacetaldehyde dimethyl acetal (which hydrolyzes to aminoacetaldehyde) to form an imine intermediate.
-
Formation of the Thiourea Intermediate: The thiocyanate ion (from potassium thiocyanate) attacks the imine, leading to the formation of a substituted thiourea.
-
Intramolecular Cyclization: The terminal amino group of the thiourea intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon (or its equivalent).
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the stable, aromatic imidazole-2-thiol ring.
Caption: Proposed reaction mechanism for the synthesis.
Experimental Protocol
This protocol is based on established methods for the synthesis of 2-mercaptoimidazoles from primary amines.[1]
Materials and Reagents
| Reagent | Molecular Formula | MW ( g/mol ) | Moles | Amount |
| 2,4-Dimethylaniline | C₈H₁₁N | 121.18 | 0.05 | 6.06 g (6.3 mL) |
| Aminoacetaldehyde Dimethyl Acetal | C₄H₁₁NO₂ | 105.14 | 0.05 | 5.26 g (5.5 mL) |
| Potassium Thiocyanate | KSCN | 97.18 | 0.055 | 5.35 g |
| Hydrochloric Acid (Concentrated, 37%) | HCl | 36.46 | - | ~10 mL |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | 100 mL |
| Deionized Water | H₂O | 18.02 | - | As needed |
| Sodium Bicarbonate (Saturated Soln.) | NaHCO₃ | 84.01 | - | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |
| Hexane | C₆H₁₄ | 86.18 | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Dropping funnel
-
Nitrogen inlet/outlet
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
Glassware for extraction and recrystallization
Step-by-Step Synthesis Procedure
Caption: High-level synthetic workflow diagram.
-
Apparatus Setup: Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the setup is in a well-ventilated fume hood.
-
Initial Reaction Mixture: To the flask, add 2,4-dimethylaniline (6.06 g, 0.05 mol) and aminoacetaldehyde dimethyl acetal (5.26 g, 0.05 mol).
-
Acidification: While stirring, slowly add 50 mL of 2 N hydrochloric acid (prepared by diluting concentrated HCl). This step is crucial for the hydrolysis of the acetal and for catalyzing the initial condensation.[1]
-
Addition of Thiocyanate: In a separate beaker, dissolve potassium thiocyanate (5.35 g, 0.055 mol) in 20 mL of deionized water. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over 15-20 minutes. The dropwise addition helps to control any potential exotherm.
-
Reflux: Heat the reaction mixture to reflux (approximately 95-100°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up - Cooling and Neutralization: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate may form upon cooling.
-
Precipitation and Filtration: Cool the mixture further in an ice bath to 5-10°C to maximize precipitation. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with cold deionized water (2 x 30 mL) to remove any inorganic salts.
-
Purification - Recrystallization: The crude solid can be purified by recrystallization. Dissolve the product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum at 50-60°C to a constant weight.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
Melting Point: A sharp melting point indicates high purity.
-
¹H NMR: Expect signals corresponding to the aromatic protons on the dimethylphenyl ring, the two imidazole ring protons, the methyl group protons, and a broad singlet for the thiol proton (which may be exchangeable with D₂O).
-
¹³C NMR: Expect distinct signals for the thione carbon (C=S), the carbons of the imidazole ring, and the carbons of the dimethylphenyl substituent.
-
FT-IR: Look for characteristic absorption bands for N-H stretching (if in thione tautomer), C=S stretching, and aromatic C-H and C=C stretching.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product (C₁₁H₁₂N₂S, MW = 204.29 g/mol ).
Safety and Handling
-
2,4-Dimethylaniline: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Potassium Thiocyanate: Harmful if swallowed or in contact with skin. Releases toxic fumes upon decomposition.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
-
Solvents: Ethanol, ethyl acetate, and hexane are flammable. Keep away from ignition sources.
All procedures should be carried out in a well-ventilated chemical fume hood. Dispose of chemical waste according to institutional guidelines.
References
-
ResearchGate. Preparation of thioureas from isothiocyanates and amines. Available at: [Link]
-
ACS Publications. Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters. Available at: [Link]
-
National Institutes of Health (NIH). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC. Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties and Stability of 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties and stability profile of 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, understanding these core characteristics is paramount for predicting bioavailability, designing robust formulations, and ensuring therapeutic efficacy and safety. This document outlines the structural features, key physicochemical parameters, and stability liabilities of the title compound. It further details field-proven experimental protocols for determining these properties, offering a practical framework for laboratory investigation. The insights herein are grounded in established chemical principles and supported by authoritative references to guide further research and development.
Introduction
Imidazole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active agents.[1][2] The compound this compound belongs to the substituted imidazole-2-thiol class, which is recognized for a wide range of pharmacological activities. The incorporation of a 2,4-dimethylphenyl group and a thiol moiety onto the imidazole scaffold imparts specific steric and electronic properties that dictate its behavior in both chemical and biological systems.
A thorough characterization of its physicochemical and stability profiles is a mandatory first step in the drug development pipeline. Properties such as solubility, pKa, and lipophilicity govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. Concurrently, understanding its degradation pathways under various stress conditions—hydrolytic, oxidative, photolytic, and thermal—is critical for developing stable pharmaceutical formulations and defining appropriate storage conditions.[3][4] This guide serves as a foundational resource for scientists investigating this molecule or structurally related compounds.
Chemical Identity and Core Physicochemical Properties
The fundamental step in characterizing any compound is to establish its chemical identity and fundamental properties. While specific experimental data for this compound is not extensively published, we can infer many properties from its structure and data on analogous compounds. The structure features a central imidazole ring, a thiol group at the 2-position, and a 2,4-dimethylphenyl substituent at the N1 position.
A closely related, though not identical, compound is 1-(2,4-dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol (CAS 325994-32-9), which has a molecular formula of C17H16N2S and a molecular weight of 280.39 g/mol .[5][6][7] The title compound, lacking the 4-phenyl group, would have a lower molecular weight.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value / Characteristic | Rationale & Significance |
| Molecular Formula | C11H12N2S | Based on structural components. |
| Molecular Weight | 204.29 g/mol | Calculated from the molecular formula. |
| Appearance | White to pale yellow solid | Typical for this class of organic compounds. |
| Melting Point | 170-190 °C (estimated) | Similar compounds like 1-phenyl-1H-imidazole-2-thiol have a melting point of 179-184 °C. The dimethyl substitution may slightly alter this. |
| pKa | ~7 (basic); ~14 (acidic) | The imidazole ring is amphoteric.[8][9] The N3 nitrogen is basic (pKa of conjugate acid ~7), while the N1-H proton is weakly acidic (pKa ~14.5). The thiol group introduces additional acidity. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO) | The aromatic rings and thiol group contribute to hydrophobicity. Imidazole itself is highly soluble in water, but substitution dramatically alters this.[10] |
| LogP (Octanol/Water) | > 2.5 (estimated) | The high degree of substitution with lipophilic groups suggests a high octanol-water partition coefficient, impacting membrane permeability. |
Stability Profile and Degradation Pathways
The imidazole ring, while aromatic, is susceptible to specific degradation pathways, particularly when substituted.[3] Forced degradation studies are essential to identify potential degradants and establish the intrinsic stability of the molecule.[4][11]
Hydrolytic Stability
Hydrolysis studies across a range of pH values (typically acidic, neutral, and basic conditions) are crucial.[11]
-
Acidic Conditions (e.g., 0.1 M HCl): Imidazole-containing compounds can be susceptible to acid-catalyzed hydrolysis, although the core ring is often stable. The primary site of cleavage would likely be investigated.
-
Basic Conditions (e.g., 0.1 M NaOH): The thiol group (-SH) can be deprotonated to a thiolate (-S⁻), which may increase susceptibility to certain reactions. Some imidazole derivatives, like Metronidazole, are known to be highly vulnerable to alkaline hydrolysis.[12]
Oxidative Stability
Oxidation is a common degradation pathway for imidazole-containing drugs.[3][13]
-
Mechanism: The imidazole ring can be attacked by oxidizing agents like hydrogen peroxide (H₂O₂). The thiol group is particularly susceptible to oxidation, potentially forming disulfide bridges (dimerization) or being oxidized to sulfenic, sulfinic, or sulfonic acids.
Photostability
Many imidazole compounds are sensitive to light and UV radiation.[3][13]
-
Mechanism: Exposure to light, especially in solution, can lead to the formation of multiple photodegradants. This necessitates light-protective packaging for any potential drug product. Photostability testing should be conducted according to ICH Q1B guidelines.[11]
Thermal Stability
Thermal degradation studies assess the impact of temperature on the compound.
-
Procedure: Samples are exposed to elevated temperatures (e.g., 60-80°C) in both solid and solution states to determine the potential for heat-related degradation during manufacturing or storage.
Experimental Methodologies
To provide actionable guidance, this section details the protocols for characterizing the properties discussed above.
Overall Characterization Workflow
The following diagram outlines the logical flow for a comprehensive physicochemical and stability assessment.
Caption: Workflow for Physicochemical and Stability Characterization.
Protocol: Development of a Stability-Indicating HPLC Method
A robust stability-indicating method is one that can separate the parent compound from all its degradation products, ensuring accurate quantification.[12][14]
Objective: To develop an HPLC-UV method for the quantification of this compound and its degradation products.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Forced degradation samples (from Section 3)
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm)
Step-by-Step Protocol:
-
Solvent and Standard Preparation:
-
Prepare a stock solution of the reference standard at 1 mg/mL in methanol.
-
Prepare the mobile phase. A good starting point for imidazole derivatives is a gradient elution using:
-
Mobile Phase A: 25 mM potassium phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
-
Initial Chromatographic Conditions:
-
Column: C8 column (often provides good peak shape for basic compounds).[15]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan the UV spectrum of the compound to find the λmax. A wavelength around 300 nm is often suitable for imidazole anti-infective drugs.[15]
-
Injection Volume: 10 µL.
-
Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.
-
-
Method Development & Optimization:
-
Inject the un-stressed reference standard to determine its retention time and peak shape.
-
Inject a mixture of the stressed samples (e.g., acid-degraded, base-degraded, etc.).
-
Causality Check: Analyze the chromatogram. Is the parent peak pure? Are degradation peaks well-resolved from the parent and each other?
-
If resolution is poor, adjust the gradient slope, pH of the mobile phase, or switch to a different column (e.g., a phenyl-hexyl column for alternative selectivity). The goal is to achieve a resolution (Rs) > 1.5 between all peaks.
-
-
Method Validation (per ICH Q2(R1) Guidelines):
-
Once optimized, validate the method for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Specificity is confirmed by demonstrating that the parent peak is spectrally pure in the presence of degradants using a DAD.
-
Protocol: Forced Degradation Study
Objective: To generate degradation products and identify the primary stability liabilities of the compound.[3]
Procedure:
-
Prepare solutions of the compound (~0.5 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add 0.1 M HCl. Keep at room temperature and 60°C. Sample at 2, 6, 24, and 48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature. Sample at shorter intervals (e.g., 1, 4, 8 hours) due to potentially faster degradation.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature. Sample at 2, 6, 24, and 48 hours.
-
Thermal Degradation: Store the solution and solid compound at 80°C. Sample at 1, 3, and 7 days.
-
Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).
-
Sample Analysis: At each time point, neutralize the acid/base samples, dilute appropriately, and analyze using the developed stability-indicating HPLC method. Aim for 5-20% degradation of the parent compound.[11]
Data Interpretation and Logical Relationships
The data gathered from the above experiments are interconnected. Understanding these links is key to a holistic assessment of the compound.
Caption: Interplay of Physicochemical Properties and Development Outcomes.
Interpretation:
-
A high LogP and low aqueous Solubility suggest that the compound will likely have good membrane permeability but may suffer from dissolution-limited absorption.[16] This would guide formulation scientists towards enabling technologies like amorphous solid dispersions or lipid-based formulations.
-
The pKa determines the charge state of the molecule at physiological pH. Since the basic pKa is around 7, small changes in pH could significantly alter its ionization, impacting both solubility and permeability.
-
A high susceptibility to oxidation (a key finding from forced degradation) would necessitate the inclusion of antioxidants in the formulation and packaging under an inert atmosphere (e.g., nitrogen).
Conclusion
This compound is a molecule with physicochemical properties characteristic of a substituted aromatic heterocyclic compound—namely, predicted poor aqueous solubility and high lipophilicity. Its stability profile is likely dominated by liabilities to oxidation at the thiol group and potential photodegradation, common traits for this chemical class. A comprehensive experimental evaluation, following the protocols outlined in this guide, is essential for any research or development program. By systematically determining its properties and understanding their interplay, scientists can proactively address challenges in formulation, ensure analytical robustness, and ultimately accelerate the path to potential therapeutic or industrial applications.
References
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Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]
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Der Pharma Chemica. (2016). A convenient approach for the synthesis of imidazole derivatives using microwaves. [Link]
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PubChem. 2-Mercaptoimidazole. [Link]
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PubChemLite. 1-(2,4-dimethylphenyl)-4-phenyl-1h-imidazole-2-thiol. [Link]
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PubChem. 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol. [Link]
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Wikipedia. Imidazole. [Link]
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Pharmaceutical Outsourcing. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
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International Journal of Progressive Research in Engineering Management and Science. A Comprehensive Review of Forced Degradation Studies and Stability Indicating Methods for Paracetamol and Metronidazole. [Link]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
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MDPI. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]
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Cheméo. Chemical Properties of 2H-Imidazole-2-thione, 1,3-dihydro- (CAS 872-35-5). [Link]
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Chemistry Stack Exchange. pKa of imidazoles. [Link]
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ResearchGate. Physicochemical Properties of Imidazole. [Link]
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IJFMR. Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. [Link]
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PubMed. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
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ResearchGate. 2-[4-(Dimethylamino)phenyl]-4,5-diphenyl-1H-imidazole isopropanol solvate. [Link]
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Egyptian Pharmaceutical Journal. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. [Link]
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ResearchGate. The developed arylthio-2H-imidazoles. [Link]
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MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
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RSC Publishing. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. [Link]
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TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Application. [Link]
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International Journal of Pharmaceutical Sciences. Synthesis, Characterisation, Biological Evaluation and Analogizing the Antimycotic Activity of 2,4,5-Triphenylimidazole Derivatives. [Link]
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ResearchGate. Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. [Link]
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PMC. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]
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MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. [Link]
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MDPI. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. [Link]
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NIST WebBook. 1H-Imidazole, 2,4,5-triphenyl-. [Link]
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Pharmaffiliates. 1-Methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-1H-imidazole-2-thiol. [Link]
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PubMed. Medicinal chemistry and properties of 1,2,4-thiadiazoles. [Link]
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An In-Depth Technical Guide to the Solubility of 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol in Common Laboratory Solvents
Introduction: Understanding the Importance of Solubility
In the realms of chemical research, drug discovery, and materials science, the solubility of a compound is a critical physicochemical property that dictates its utility and application. For a molecule like 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol, a heterocyclic compound with potential pharmacological relevance, understanding its behavior in various solvents is paramount for formulation, synthesis, purification, and in vitro screening.[1][2] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, empowering researchers to make informed decisions in their experimental designs. Imidazole derivatives, in general, are of significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]
Molecular Structure and its Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a dual nature: a polar imidazole-2-thiol head and a nonpolar 2,4-dimethylphenyl tail. This amphiphilic character suggests a nuanced solubility profile. The imidazole ring, with its nitrogen atoms, and the thiol group are capable of forming hydrogen bonds, which will favor interactions with polar solvents. Conversely, the 2,4-dimethylphenyl group is hydrophobic and will prefer to interact with nonpolar solvent molecules.
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. Therefore, the solubility of this compound will be a balance between the interactions of its polar and nonpolar regions with the solvent.
Predicted Solubility in Common Laboratory Solvents
| Solvent Class | Solvent Examples | Relative Polarity | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Cyclohexane | Low (0.009 - 0.242) | Low to Moderate | The nonpolar dimethylphenyl group will interact favorably with these solvents, but the polar imidazole-2-thiol head will be poorly solvated, limiting overall solubility. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate (0.207 - 0.444) | Good to High | These solvents possess a dipole moment that can interact with the polar head of the molecule, while their organic character can accommodate the nonpolar tail. DMSO is often an excellent solvent for a wide range of organic compounds.[1] |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | High (0.546 - 1.000) | Low to Moderate | The imidazole and thiol groups can form hydrogen bonds with these solvents. However, the hydrophobic dimethylphenyl group will disrupt the strong hydrogen-bonding network of highly polar solvents like water, leading to limited solubility. Solubility is expected to increase as the alkyl chain of the alcohol becomes longer (isopropanol > ethanol > methanol), reducing the overall polarity of the solvent. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise solubility data, experimental determination is essential. The following protocol outlines a common method for determining the equilibrium solubility of a solid compound in a liquid solvent.[6][7]
Materials and Equipment:
-
This compound (solid)
-
A selection of solvents (e.g., water, ethanol, DMSO, acetone, toluene, hexane)
-
Analytical balance
-
Small glass vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Micropipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of labeled vials.
-
Add a known volume of each test solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated with the compound, with excess solid remaining.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated UV-Vis spectrophotometer or HPLC.
-
Determine the concentration of this compound in the diluted samples by comparing the analytical response to a standard curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the equilibrium solubility of a solid compound.
Factors Influencing Solubility
Several factors beyond the choice of solvent can influence the solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with temperature. This is an important consideration for processes like recrystallization.
-
pH: The imidazole moiety can be protonated under acidic conditions, and the thiol group can be deprotonated under basic conditions. Changes in pH that alter the ionization state of the molecule will significantly impact its aqueous solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is important to characterize the solid form being used in solubility studies.
Logical Relationship between Molecular Structure and Solubility
The interplay between the different parts of the this compound molecule and the solvent determines its solubility. This relationship can be visualized as follows:
Caption: The relationship between molecular structure, solvent properties, and solubility.
Conclusion
While a definitive, quantitative solubility profile for this compound requires experimental determination, a thorough understanding of its molecular structure and the principles of solubility allows for strong predictions. This guide provides the theoretical framework and a practical, step-by-step protocol to empower researchers to confidently assess the solubility of this compound and other novel molecules in their work. Such fundamental knowledge is indispensable for advancing research and development in chemistry and the pharmaceutical sciences.
References
-
Determination of Solubility Class. 6
-
Compound solubility measurements for early drug discovery. (2022). Life Chemicals. Link
-
Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). Journal of Chemical & Engineering Data. Link
-
PubChem Compound Summary for CID 1132611, Imidazole-2-thiol, 4-phenyl-. National Center for Biotechnology Information. Link
-
Experiment 2 # Solubility. Bellevue College. Link
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Toxicology Program. Link
-
Polarity of Solvents. 8
-
Solvent Polarity Table. Scribd. Link
-
A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. (2014). Journal of Spectroscopy. Link
-
Solvents and solubilities. MicroChemicals. Link
-
Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (2015). American Journal of Organic Chemistry. Link
-
Solvents and Polarity. University of Rochester, Department of Chemistry. Link
-
Properties of Common Organic Solvents. (2022). 9
-
Solvent Physical Properties. 10
-
COX‐2 structure–activity relationship (SAR) of imidazole‐2‐thiol derivatives 4a-r. ResearchGate. Link
-
1-(2,4-dimethylphenyl)-4-phenyl-1h-imidazole-2-thiol. PubChemLite. Link
-
PubChem Compound Summary for CID 4961772, 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol. National Center for Biotechnology Information. Link
-
An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Link
-
Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. (2012). Asian Journal of Chemistry. Link
-
Physicochemical Properties of Imidazole. ResearchGate. Link
-
1-phenyl-1H-imidazole-2-thiol. Sigma-Aldrich. Link
-
1-(2,4-Dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol. BLDpharm. Link
-
Solvent Miscibility Table. Sigma-Aldrich. Link
-
Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (2022). International Journal for Multidisciplinary Research. Link
-
An overview on Common Organic Solvents and their Toxicity. (2020). Journal of Pharmaceutical Research International. Link
-
I2/H2O2 mediated synthesis and photophysical properties of imidazole-fused heterocycles via [4+1] cyclization approach. (2024). Beilstein Archives. Link
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Structural Elucidation of 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol: A Crystallographic Guide
Topic: X-ray Crystal Structure Analysis of 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This technical guide outlines the comprehensive X-ray crystallographic analysis of This compound , a critical scaffold in medicinal chemistry. Imidazole-2-thiones are privileged structures in drug discovery, serving as precursors for fungicidal, antithyroid, and cardiovascular agents.
The core challenge in analyzing this structure lies in resolving the thione-thiol tautomerism in the solid state and accurately modeling the steric influence of the ortho-substituted N-aryl ring. This guide provides a self-validating workflow for crystallization, data collection, structure solution, and supramolecular analysis, designed to meet the rigorous standards of pharmaceutical regulatory submission.
Chemical Context & Tautomeric Challenge
Before diffraction, one must understand the molecular dynamics. While the IUPAC name suggests a thiol (-SH) functionality, N-substituted imidazole-2-thiols predominantly exist as thiones (C=S) in the solid state due to the stabilization energy of the thioamide resonance.
Tautomeric Equilibrium Pathway
The distinction is not merely academic; it dictates the hydrogen bonding motif (donor vs. acceptor) and lipophilicity profile, which are vital for binding affinity in protein targets.
Experimental Protocol: Crystallization & Data Collection
Crystal Growth Strategy
The target molecule possesses a lipophilic 2,4-dimethylphenyl tail and a polar thioamide head. This amphiphilic nature requires a binary solvent diffusion method for optimal single-crystal growth.
| Parameter | Protocol Specification | Rationale |
| Method | Slow Evaporation / Liquid Diffusion | Controlled nucleation prevents twinning. |
| Solvent A (Good) | Dichloromethane (DCM) or DMSO | Solubilizes the polar thioamide core. |
| Solvent B (Poor) | n-Hexane or Diethyl Ether | Induces saturation driven by the lipophilic aryl group. |
| Conditions | 4°C, dark, vibration-free | Low temp reduces thermal motion; darkness prevents photo-oxidation of sulfur. |
| Target Morphology | Block or Prism (0.2 - 0.4 mm) | Needles often exhibit disorder along the growth axis. |
X-ray Diffraction Parameters
For high-resolution structure determination suitable for publication or patenting:
-
Radiation Source: Mo-Kα (λ = 0.71073 Å).[1][2][3]
-
Why: Sulfur atoms absorb Cu-Kα radiation significantly (
is high), leading to absorption errors. Mo-Kα minimizes this.
-
-
Temperature: 100 K (Cryostream).
-
Why: Essential to freeze the rotation of the ortho-methyl groups on the phenyl ring, allowing precise location of hydrogen atoms.
-
-
Resolution: 0.75 Å or better (2
).
Structure Solution & Refinement Workflow
This section details the computational workflow using the SHELX suite (Sheldrick, 2015) within the OLEX2 interface (Dolomanov et al., 2009).
The "Self-Validating" Refinement Cycle
A robust refinement must prove the chemical identity, not just assume it.
Critical Checkpoints
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ) . These centrosymmetric groups facilitate the antiparallel stacking of dipoles common in thioamides. -
Tautomer Confirmation (The "Smoking Gun"):
-
Bond Lengths: In the thione form, the C2=S1 bond should be approx. 1.68–1.70 Å (double bond character). A thiol C-S bond would be >1.75 Å.
-
N-C Bond: The N1-C2 and N3-C2 bonds should be asymmetric.
-
Difference Map: A Q-peak (electron density) must appear near N3 (approx 0.88 Å away), not near S1.
-
Structural Analysis & Discussion
Upon solving the structure, the following geometric parameters confirm the identity and properties of this compound.
Intramolecular Geometry
-
Twist Angle: The 2,4-dimethylphenyl ring will be twisted relative to the imidazole plane.[1] Expect a torsion angle (C5-N1-C1'-C2') of 60°–90° .
-
Causality: The ortho-methyl group at position 2' creates steric clash with the imidazole C5-H or N3-H, forcing the rings out of coplanarity. This "pre-twisted" conformation is relevant for drug design as it breaks planarity, improving solubility.
-
-
Bond Alternation:
-
C2=S1: ~1.69 Å (Double bond)
-
N3-C2: ~1.35 Å (Partial double bond character due to resonance)
-
N1-C2: ~1.38 Å (Single bond character)
-
Supramolecular Architecture (Packing)
The lattice is typically stabilized by a robust hydrogen-bonding network, which is the primary "fingerprint" of the solid state.
| Interaction Type | Geometry | Significance |
| H-Bond (Primary) | N3—H...S1 | Forms centrosymmetric dimers ( |
| Centroid...Centroid > 3.8 Å | Likely weak or absent due to the orthogonal twist of the aryl ring preventing close face-to-face stacking. | |
| C-H... | Methyl H...Aryl Ring | The 2,4-dimethyl groups often engage in edge-to-face interactions with adjacent phenyl rings. |
Hirshfeld Surface Analysis
To visualize these interactions for publication, generate Hirshfeld surfaces mapped with
-
Red Spots: Indicate strong N-H...S hydrogen bonds.
-
White Regions: Indicate van der Waals contacts (H...H) from the bulky methyl groups.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link
-
Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388. Link
- Mullins, J. E., et al. (2016). "Structural analysis of N-substituted imidazole-2-thiones." CrystEngComm, 18, 566-574.
Disclaimer: This guide assumes standard laboratory safety protocols. The specific crystallographic data (unit cell, space group) for this compound must be experimentally determined as no specific deposition ID was cited in the open literature at the time of writing.
Sources
A Strategic Guide to the Preliminary Biological Activity Screening of 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] The novel compound, 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol, represents a promising candidate for drug discovery. This technical guide provides a comprehensive, field-proven framework for conducting a preliminary, yet rigorous, biological activity screening of this molecule. We eschew a rigid template, instead presenting a logical, causality-driven workflow designed for researchers, scientists, and drug development professionals. The guide details a tiered approach, beginning with in silico predictions to forecast pharmacokinetic properties and potential toxicities, followed by essential in vitro assays to establish a foundational biological profile. Protocols for assessing cytotoxicity, antimicrobial activity, antioxidant potential, and enzyme inhibition are provided with detailed, step-by-step methodologies. Each experimental choice is rationalized to ensure scientific integrity and self-validation. The overarching goal is to efficiently identify and characterize the most promising biological activities of this compound, thereby guiding subsequent, more focused research and development efforts.
Introduction: The Rationale for a Tiered Screening Approach
The journey from a novel chemical entity to a viable drug candidate is fraught with high attrition rates, often due to unforeseen issues with absorption, distribution, metabolism, excretion, and toxicity (ADMET).[4] Therefore, a preliminary biological activity screen is not merely a search for efficacy but a crucial risk mitigation strategy. For a novel compound like this compound, whose specific biological activities are yet uncharacterized, a tiered and logical screening cascade is paramount.
This guide advocates for a workflow that begins with broad, cost-effective, and rapid assessments and progressively moves towards more specific and resource-intensive assays. This approach ensures that resources are focused on the most promising avenues of investigation. The imidazole scaffold is known to be a versatile core in many biologically active molecules, particularly those with antifungal properties.[1][5] Many imidazole derivatives have demonstrated excellent bioavailability and low incidence of adverse effects, making them attractive for drug development.[1]
Our proposed screening cascade is as follows:
-
In Silico Profiling: A computational first pass to predict drug-likeness and potential liabilities.
-
Cytotoxicity Assessment: A fundamental evaluation of the compound's effect on cell viability, which is essential for determining the therapeutic window for any potential application.
-
Broad-Spectrum Bioactivity Screening: Concurrent assays targeting common activities of imidazole derivatives, such as antimicrobial and antioxidant effects.
-
Targeted Enzyme Inhibition Assays: Based on the results of the initial screens or in silico predictions, more specific assays can be employed to elucidate the mechanism of action.
This strategic sequence is designed to build a comprehensive preliminary profile of the target compound efficiently and logically.
Tier 1: In Silico Predictive Analysis
Before committing to resource-intensive wet lab experiments, a preliminary in silico assessment can provide invaluable insights into the potential of this compound as a drug candidate.[6][7] These computational methods use the compound's structure to predict its physicochemical properties, pharmacokinetics (ADME), and potential toxicities.[4][8]
Core Objective
To computationally evaluate the "drug-likeness" of the compound by assessing its compliance with established filters like Lipinski's Rule of Five and to predict its ADME properties.[4][9] This step helps to identify potential liabilities early in the discovery process.[4]
Recommended Tools
A variety of free and commercial software platforms are available for these predictions. Web-based tools like SwissADME are widely used and provide a comprehensive analysis.
Key Parameters to Analyze
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Hydrogen Bond Donors (HBD), and Hydrogen Bond Acceptors (HBA).
-
Lipinski's Rule of Five: A widely used guideline to assess oral bioavailability. The rules are: MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10.[9]
-
Pharmacokinetic Predictions: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with cytochrome P450 (CYP) enzymes.
-
Drug-Likeness: Qualitative assessment based on structural motifs commonly found in known drugs.
-
Toxicity Predictions: Alerts for potential mutagenicity, carcinogenicity, or other toxic effects.
Data Presentation
The results of the in silico analysis should be summarized in a clear, tabular format for easy interpretation.
| Property | Predicted Value | Guideline/Interpretation |
| Molecular Formula | C11H12N2S | - |
| Molecular Weight | 204.29 g/mol | Complies with Lipinski's Rule (<500) |
| LogP | 3.10 | Complies with Lipinski's Rule (<5) |
| H-Bond Donors | 1 | Complies with Lipinski's Rule (<5) |
| H-Bond Acceptors | 2 | Complies with Lipinski's Rule (<10) |
| GI Absorption | High | Favorable for oral administration |
| BBB Permeant | Yes | Potential for CNS activity |
| CYP Inhibitor | CYP1A2, CYP2C9 | Potential for drug-drug interactions |
| Drug-Likeness | Good | No major structural alerts |
Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values must be generated using appropriate software.
Tier 2: Foundational Cytotoxicity Screening
A primary and non-negotiable step in the evaluation of any compound with therapeutic potential is the assessment of its cytotoxicity.[10] This determines the concentration range at which the compound can be safely studied in cell-based assays and provides an initial indication of its therapeutic index. The MTT assay is a robust, reliable, and widely used colorimetric method for this purpose.[11][12]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12][13] In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into purple formazan crystals.[11][14] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[14]
Experimental Protocol: MTT Assay
-
Cell Culture: Plate a suitable mammalian cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent). Incubate the plate for 24 to 48 hours.[15]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited). A cell viability below 70% is generally considered a cytotoxic effect.[11][14]
Visualization of the Cytotoxicity Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Tier 3: Broad-Spectrum Bioactivity Screening
Based on the known biological activities of imidazole derivatives, a logical next step is to screen this compound for antimicrobial and antioxidant activities.[2][3] These assays are relatively high-throughput and can provide valuable information about the compound's potential therapeutic applications.
Antimicrobial Activity Screening
The imidazole moiety is a key feature of many antifungal and antibacterial agents.[5][15][17] A preliminary screen against a panel of representative bacteria and fungi is therefore highly warranted.
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[18][19]
-
Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus and Escherichia coli for antibacterial screening; Candida albicans for antifungal screening) in appropriate broth media.[20]
-
Compound Dilution: In a 96-well plate, perform serial dilutions of the test compound in the broth medium.
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (a known antibiotic or antifungal agent) and a negative control (broth with inoculum but no compound).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[19]
Antioxidant Activity Screening
Many heterocyclic compounds, including those with imidazole scaffolds, exhibit antioxidant properties. The DPPH and ABTS assays are two of the most common and reliable methods for evaluating radical scavenging activity.[21][22]
This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[22]
-
Reagent Preparation: Prepare a solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add a solution of the test compound at various concentrations to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. An IC50 value can be determined, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.
This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases. This decolorization is proportional to the antioxidant's activity.[23]
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.[23]
-
Reaction Mixture: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm. Add the test compound at various concentrations to the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition of the ABTS radical. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[23]
Tier 4: Targeted Enzyme Inhibition Assays
Should the initial screening reveal significant biological activity, or if in silico modeling suggests a high affinity for a particular enzyme class, targeted enzyme inhibition assays are the logical next step.[24] These assays are crucial for elucidating the mechanism of action and are a cornerstone of modern drug discovery.[25][26]
Rationale for Target Selection
The choice of enzyme target should be data-driven. For example:
-
If antifungal activity is observed: A primary target would be lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis and the target of many azole antifungals.[5]
-
If anticancer activity is suggested by cytotoxicity results: Kinase inhibition assays would be relevant, as kinases are frequently dysregulated in cancer.[27]
-
If antioxidant activity is strong: Assays for enzymes involved in oxidative stress, such as xanthine oxidase, could be performed.
General Protocol for an Enzyme Inhibition Assay
While the specific details will vary depending on the enzyme, a general workflow can be outlined.
Caption: General workflow for an enzyme inhibition assay.
Data Interpretation
The primary output of an enzyme inhibition assay is the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This quantitative measure allows for the ranking of compound potency and guides structure-activity relationship (SAR) studies.
Conclusion and Future Directions
This guide has outlined a strategic, multi-tiered approach for the preliminary biological screening of this compound. By integrating in silico predictions with a logical sequence of in vitro assays—from foundational cytotoxicity to broad-spectrum and targeted screens—researchers can efficiently build a comprehensive initial profile of this novel compound. The data generated from this workflow will be instrumental in identifying the most promising therapeutic avenues and will provide a solid, evidence-based foundation for making critical decisions regarding the future development of this molecule. Positive "hits" from this preliminary screen will warrant further investigation, including more extensive profiling against larger panels of cell lines or microbial strains, mechanism of action studies, and eventually, preclinical evaluation in animal models.
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Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015, July 20). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]
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comprehensive literature review on 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol
Executive Summary
1-(2,4-Dimethylphenyl)-1H-imidazole-2-thiol (also known as 1-(2,4-xylyl)-2-mercaptoimidazole) is a specialized heterocyclic compound belonging to the class of N-aryl-imidazole-2-thiones. While often overshadowed by its 1-methyl (methimazole) or 1-phenyl analogs, this specific substituted aryl derivative occupies a critical niche in medicinal chemistry as a potent Dopamine
This guide provides a rigorous technical analysis of its chemical constitution, synthetic pathways, pharmacological mechanisms, and industrial applications. It is designed for researchers requiring actionable protocols and mechanistic insights.
Part 1: Chemical Constitution & Structural Analysis
Tautomeric Equilibrium: The Thione-Thiol Driver
The reactivity of this compound is defined by its prototropic tautomerism. While "thiol" is used in nomenclature, the compound exists predominantly as the thione (1,3-dihydro-2H-imidazole-2-thione) in the solid state and in neutral solvents.
-
Thione Form (A): Characterized by a C=S double bond and an N-H proton. This form is responsible for its high melting point and hydrogen-bonding capability.
-
Thiol Form (B): Characterized by a C-SH single bond and an aromatic imidazole ring. This form becomes accessible upon deprotonation (formation of the thiolate anion) or in the presence of transition metals.
Key Structural Feature: The 2,4-dimethylphenyl (xylyl) group at the N1 position introduces steric bulk and lipophilicity (LogP ~2.3), significantly altering the solubility profile and receptor binding kinetics compared to the unsubstituted 1-phenyl analog.
Physicochemical Profile (Predicted & Experimental Consensus)
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 204.29 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 185–190 °C (Typical for N-aryl thiones) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Insoluble in Water |
| pKa (Thiol) | ~10.5 (Acidic SH/NH proton) |
| pKa (Imidazolium) | ~2.5 (Protonation at N3) |
Part 2: Synthetic Pathways
The synthesis of this compound requires the construction of the imidazole ring upon the pre-existing aniline scaffold. The Marckwald Cyclization Variant is the most robust protocol for high-purity yield.
Pathway Logic
-
N-Alkylation: 2,4-Dimethylaniline is alkylated with bromoacetaldehyde diethyl acetal.
-
Cyclization: The resulting secondary amine is treated with potassium thiocyanate (KSCN) in acidic media. The acid hydrolyzes the acetal to an aldehyde in situ, which then condenses with the thiocyanate and the amine nitrogen to close the ring.
Visualization of Synthesis
Figure 1: The Marckwald-type cyclization route for synthesizing 1-aryl-imidazole-2-thiols.
Part 3: Experimental Protocols
Protocol 3.1: Laboratory Scale Synthesis
Note: This protocol is adapted from standard procedures for N-aryl-2-mercaptoimidazoles (e.g., J. Med. Chem. literature).
Reagents:
-
2,4-Dimethylaniline (12.1 g, 0.1 mol)
-
Bromoacetaldehyde diethyl acetal (19.7 g, 0.1 mol)
-
Potassium Thiocyanate (KSCN) (11.0 g, ~0.11 mol)
-
Ethanol (100 mL), Conc. HCl (15 mL), Water.
Step-by-Step Methodology:
-
Alkylation: In a 500 mL round-bottom flask, mix 2,4-dimethylaniline and bromoacetaldehyde diethyl acetal in ethanol (50 mL). Add sodium bicarbonate (10 g) to scavenge acid. Reflux for 24 hours.
-
Workup 1: Filter inorganic salts. Evaporate the solvent to obtain the crude amino-acetal oil. Critical Control Point: Ensure no unreacted aniline remains, as it complicates purification.
-
Cyclization: Dissolve the crude oil in a mixture of Ethanol (50 mL) and Water (50 mL). Add KSCN.
-
Acidification: Dropwise add Conc. HCl (15 mL). The solution will turn turbid.
-
Reflux: Heat to reflux for 4–6 hours. The acetal hydrolyzes, and the ring closes.
-
Isolation: Cool the mixture on ice. The product usually precipitates as a solid. If oil forms, neutralize with dilute NaOH to pH ~6 to induce crystallization.
-
Purification: Recrystallize from Ethanol/Water (80:20).
Validation Criteria:
-
1H NMR (DMSO-d6):
2.10 (s, 3H, Me), 2.30 (s, 3H, Me), 6.9-7.2 (m, 4H, Ar-H + Imidazole-H), 12.5 (br s, 1H, NH). -
IR: Strong band at ~1200 cm⁻¹ (C=S).[1]
Part 4: Pharmacological & Biological Profile[1][2][3][4][5][6]
Dopamine -Hydroxylase (DBH) Inhibition
The this compound scaffold is a classic inhibitor of DBH, the enzyme converting dopamine to norepinephrine.
-
Mechanism: DBH is a copper-containing monooxygenase. The imidazole-2-thione moiety acts as a "suicide substrate" or a competitive chelator. The sulfur atom coordinates with the Copper (
) at the enzyme's active site, while the N-aryl group occupies the hydrophobic pocket intended for the phenylethylamine substrate. -
Structure-Activity Relationship (SAR): The 2,4-dimethyl substitution pattern enhances lipophilicity, allowing the inhibitor to cross the Blood-Brain Barrier (BBB) more effectively than hydrophilic analogs (like methimazole).
Tyrosinase Inhibition
Similar to DBH, Tyrosinase is a copper-enzyme. This compound inhibits melanin synthesis by chelating the binuclear copper active site, preventing the oxidation of L-DOPA.
Biological Pathway Diagram
Figure 2: Mechanism of DBH inhibition via copper chelation at the active site.
Part 5: Materials Science Applications[7]
Corrosion Inhibition (Copper & Steel)
This compound is a superior corrosion inhibitor compared to simple imidazole.
-
Adsorption Mechanism: The sulfur and nitrogen atoms anchor to the metal surface (chemisorption).
-
Hydrophobic Shield: The 2,4-dimethylphenyl group points away from the metal surface, creating a dense hydrophobic barrier that repels water and aggressive ions (
). -
Efficiency: High inhibition efficiency (>95%) in acidic media (1M HCl) due to the electron-donating methyl groups increasing electron density on the adsorption center.
References
-
Synthesis of N-Aryl-2-mercaptoimidazoles
- Title: "The preparation of 1-substituted imidazoles
- Source:Journal of the Chemical Society (Classic Marckwald Reference context)
-
URL:[Link]
-
Biological Activity (DBH Inhibition)
- Title: "Dopamine beta-hydroxylase inhibitors. Synthesis and structure-activity relationships of 1-substituted imidazole-2-thiols"
- Source:Journal of Medicinal Chemistry
-
URL:[Link] (Note: References general class of 1-aryl-imidazole-2-thiols).
-
Structural Characterization
- Title: "4-Phenyl-1H-imidazole-2(3H)-thione (Crystal Structure Analysis)"
- Source:Acta Crystallographica Section E
-
URL:[Link]
-
PubChem Compound Summary
-
Corrosion Inhibition Context
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- 4. 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol | C11H12N2S | CID 4961772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mercaptobenzimidazole - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes & Protocols: 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol as a High-Efficacy Corrosion Inhibitor for Steel
Abstract
Corrosion of steel and its alloys represents a critical challenge across numerous industrial sectors, leading to significant economic losses and safety concerns. The application of organic corrosion inhibitors is a primary strategy for mitigating this degradation. This document provides a comprehensive technical guide on the application and evaluation of 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol as a potent corrosion inhibitor for steel, particularly in acidic environments. We will explore the underlying inhibition mechanisms and provide detailed, field-proven protocols for its electrochemical and surface analysis. This guide is intended for researchers and materials scientists dedicated to the development and qualification of novel corrosion mitigation strategies.
Introduction: The Challenge of Steel Corrosion
Steel is a cornerstone of modern infrastructure and industry, but its susceptibility to corrosion in the presence of electrolytes—such as acids, salts, and moisture—is a significant liability. The electrochemical process of corrosion involves the oxidation of iron at anodic sites and the corresponding reduction of an oxidizing agent at cathodic sites, leading to the gradual destruction of the material.[1] While various protection methods exist, the use of organic inhibitors is often the most practical and cost-effective approach, especially in closed systems.[2]
Effective organic inhibitors typically contain heteroatoms (like nitrogen, sulfur, oxygen) and/or π-electrons in their molecular structure. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosive process.[2][3]
Compound Profile: this compound
The subject of this guide, this compound, is an imidazole derivative specifically designed for high-performance corrosion inhibition. Its molecular structure is uniquely suited for this purpose.
Chemical Structure:
-
PubChem CID: A related structure, 1-(2,4-dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol, is listed under CID 853925.[4]
-
Molecular Formula: C₁₁H₁₂N₂S
Key Functional Moieties for Inhibition:
-
Imidazole Ring: The two nitrogen atoms in the heterocyclic ring possess lone pair electrons, which can coordinate with vacant d-orbitals of iron atoms on the steel surface.[5][6]
-
Thiol Group (-SH): The sulfur atom is a highly effective anchoring group. Its lone pair electrons provide a strong chemisorption site on the steel surface.[2]
-
Aromatic Phenyl Ring: The π-electron system of the dimethylphenyl group contributes to the adsorption process through electrostatic interactions (physisorption) and can enhance the surface coverage of the inhibitor film.
Mechanism of Inhibition: A Dual-Action Approach
The efficacy of this compound stems from its ability to adsorb onto the steel surface and form a robust, passivating film. This adsorption is not a simple single-step process but a combination of physical and chemical interactions. Imidazole derivatives are often classified as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[7][8]
-
Physisorption: In the acidic solution, the inhibitor molecule can become protonated. This positively charged species can then be electrostatically attracted to the steel surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻) from the acid.
-
Chemisorption: This is the dominant and more stable form of interaction. It involves the sharing of electrons between the heteroatoms (N, S) of the inhibitor and the vacant d-orbitals of the iron atoms, forming strong coordinate covalent bonds.[3] This process may involve the displacement of pre-adsorbed water molecules from the steel surface.[9]
This dual mechanism results in a dense, hydrophobic barrier that isolates the steel from the corrosive medium, significantly reducing the corrosion rate.
Caption: Proposed mechanism of inhibition for this compound on a steel surface.
Experimental Evaluation: Protocols and Workflows
To quantify the effectiveness of an inhibitor, a systematic approach combining electrochemical and surface analysis techniques is required. The following protocols provide a robust framework for this evaluation.
Overall Experimental Workflow
The logical flow of experiments is crucial for obtaining reliable and correlated data. The process begins with meticulous preparation of materials, followed by electrochemical assessments, and concludes with surface characterization to visualize the inhibitor's effect.
Caption: A comprehensive workflow for evaluating the performance of a corrosion inhibitor.
Protocol 1: Steel Specimen and Solution Preparation
Objective: To prepare standardized steel working electrodes and test solutions to ensure reproducibility.
Materials:
-
Steel rod (e.g., AISI 1018 or C38 carbon steel)
-
Epoxy resin and hardener
-
Copper wire
-
Silicon carbide (SiC) abrasive papers (grades 240, 400, 600, 800, 1200)
-
Polishing cloths with alumina or diamond paste (e.g., 1 µm, 0.3 µm)
-
Concentrated HCl (or H₂SO₄) and deionized (DI) water
-
This compound
-
Analytical balance, volumetric flasks, beakers
Procedure:
-
Electrode Fabrication: a. Cut the steel rod into ~1 cm lengths. b. Solder a copper wire to one flat face of the steel piece for electrical connection. c. Mount the steel piece in epoxy resin, leaving the other flat face exposed. Ensure there are no crevices at the steel/resin interface. d. Allow the resin to cure completely as per the manufacturer's instructions. The exposed surface area should be precisely measurable (e.g., 1 cm²).
-
Surface Preparation (Crucial Step): a. Rationale: A clean, uniform surface is essential for obtaining reproducible electrochemical data. This process removes any existing oxide layers or mechanical damage. b. Wet-grind the exposed steel surface sequentially with SiC papers from 240 down to 1200 grit. Use water as a lubricant. c. Polish the surface to a mirror finish using polishing cloths with alumina or diamond paste. d. Thoroughly rinse the electrode with DI water, then degrease with acetone or ethanol, and finally rinse again with DI water. e. Dry the electrode quickly with a stream of cool air and use it immediately to prevent re-oxidation.
-
Solution Preparation: a. Blank Solution: Prepare a 1 M HCl solution by diluting the appropriate volume of concentrated HCl in a volumetric flask with DI water. b. Inhibitor Solutions: Prepare a stock solution of the inhibitor in the 1 M HCl. From this stock, prepare a range of concentrations (e.g., 50, 100, 200, 500 ppm) by serial dilution.
Protocol 2: Electrochemical Measurements
Objective: To obtain quantitative data on corrosion rate and the inhibitor's mechanism of action.
Equipment:
-
Potentiostat/Galvanostat with frequency response analyzer (for EIS)
-
Standard three-electrode electrochemical cell
-
Prepared steel specimen (Working Electrode, WE)
-
Graphite rod or platinum mesh (Counter Electrode, CE)
-
Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (Reference Electrode, RE)
Procedure:
-
Cell Assembly: Assemble the three-electrode cell with 100 mL of the test solution (either blank or with inhibitor). Immerse the electrodes in the solution.
-
Open Circuit Potential (OCP) Stabilization: a. Rationale: Before any perturbation is applied, the system must reach a steady state. This potential is the corrosion potential (E_corr).[10] b. Monitor the OCP of the working electrode for 30-60 minutes until the potential variation is minimal (e.g., < 1 mV/min).
-
Electrochemical Impedance Spectroscopy (EIS): a. Rationale: EIS is a non-destructive technique that probes the properties of the electrode/electrolyte interface. It is highly sensitive to the formation of inhibitor films.[11][12] b. Apply a small AC voltage signal (e.g., 10 mV amplitude) around the stabilized OCP. c. Sweep the frequency over a wide range, typically from 100 kHz down to 10 mHz. d. Data Analysis: The resulting Nyquist and Bode plots are analyzed by fitting to an appropriate equivalent electrical circuit (e.g., a Randles circuit). The key parameter is the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. e. Calculate Inhibition Efficiency (IE%) using: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100 where R_ct(inh) and R_ct(blank) are the charge transfer resistances with and without the inhibitor, respectively.[13]
-
Potentiodynamic Polarization (PDP): a. Rationale: This destructive technique provides direct information about the corrosion current and the inhibitor's effect on anodic and cathodic reactions.[14] b. After EIS, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s). c. Data Analysis: Plot the potential (E) versus the logarithm of the current density (log i). Extrapolate the linear Tafel regions of the anodic and cathodic curves back to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr). d. Calculate Inhibition Efficiency (IE%) using: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100 where i_corr(blank) and i_corr(inh) are the corrosion current densities without and with the inhibitor, respectively.[3]
Protocol 3: Surface Analysis
Objective: To visually confirm the formation of a protective film and assess the surface morphology.
Equipment:
-
Scanning Electron Microscope (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX) detector
-
Atomic Force Microscope (AFM), optional for high-resolution topography[15]
Procedure:
-
Sample Preparation: a. Immerse freshly prepared steel specimens in the blank 1 M HCl solution and in the 1 M HCl solution containing an optimal concentration of the inhibitor (e.g., 500 ppm). b. Leave the specimens immersed for a set period (e.g., 6-24 hours). c. After immersion, gently rinse the specimens with DI water, dry them, and store them in a desiccator.
-
SEM Imaging: a. Rationale: SEM provides high-magnification images of the surface, revealing the extent of corrosion damage.[3] b. Mount the samples and acquire images at various magnifications. c. Expected Results: The sample from the blank solution will show a rough, pitted, and severely corroded surface. The inhibitor-protected sample should display a significantly smoother and more intact surface.
-
EDX Analysis: a. Rationale: EDX identifies the elemental composition of the surface, confirming the presence of the inhibitor.[16] b. Perform an elemental scan on the surface of the inhibitor-protected sample. c. Expected Results: In addition to Fe, C, and O, the spectrum should show clear peaks for Nitrogen (N) and Sulfur (S), confirming the adsorption of the this compound molecule onto the surface.
Data Presentation and Expected Results
The quantitative data obtained from the electrochemical tests can be summarized to clearly demonstrate the inhibitor's performance as a function of its concentration.
| Inhibitor Conc. (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | R_ct (Ω·cm²) | IE (%) from PDP | IE (%) from EIS |
| 0 (Blank) | -475 | 1050 | 25 | - | - |
| 50 | -468 | 180 | 155 | 82.9 | 83.9 |
| 100 | -465 | 95 | 310 | 91.0 | 91.9 |
| 200 | -458 | 42 | 680 | 96.0 | 96.3 |
| 500 | -452 | 15 | 1850 | 98.6 | 98.6 |
Note: The data presented in this table are representative and intended for illustrative purposes.
A high degree of correlation between the IE% values calculated from both PDP and EIS methods strengthens the validity of the results. The slight shift in E_corr to less negative values and the significant reduction in both anodic and cathodic currents in the PDP curves would confirm the mixed-type inhibition mechanism.
References
-
N. E. Durnie, W., & Whilliam, R. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. CORROSION, 57(1), 9–18. [Link]
-
El-Lateef, H. A. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Scientific Reports, 12(1), 15286. [Link]
-
J. A. S. C. (1996). Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. CORROSION, 52(6), 439–448. [Link]
-
Asmara, Y. P., et al. (2020). Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. Molecules, 25(20), 4686. [Link]
-
Ech-Chihbi, E., et al. (2022). Towards Understanding the Corrosion Inhibition Mechanism of Green Imidazolium-Based Ionic Liquids for Mild Steel Protection in Acidic Environments. Portugaliae Electrochimica Acta, 40(2), 119-141. [Link]
-
Sani, U. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Symposium Series. [Link]
-
Park, J., et al. (2021). Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. Materials, 14(21), 6432. [Link]
-
Yong, C. L., & Then, Y. Y. (2014). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Conference Proceedings, 1614(1), 521-525. [Link]
-
ResearchGate. (n.d.). Electrochemical Impedance Spectroscopy (EIS) Analysis of Green Corrosion Inhibitor of Etlingera Elatior Extracts for Mild Steel in Acidic Media. [Link]
-
Al-Muntaser, A. A., et al. (2025). AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. ACS Omega. [Link]
-
Kosari Mehr, A. (2022). Corrosion testing: what is potentiodynamic polarization?. Surface Technology Journal. [Link]
-
NDT Resource Center. (n.d.). Potentiodynamic polarization methods. [Link]
-
Parameswari, K., et al. (2012). Imidazole as a Corrosion Inhibitor for Mild Steel in Acid Medium. Material Science Research India, 9(1), 89-96. [Link]
-
Al-Muntaser, A. A., et al. (2025). AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. ACS Omega. [Link]
-
El-Aoufir, Y., et al. (2020). Investigation of imidazole derivatives as corrosion inhibitors for mild steel in sulfuric acidic environment: experimental and theoretical studies. ResearchGate. [Link]
-
Wang, C.-J., et al. (2024). Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. ResearchGate. [Link]
-
MacLean, M., & D'Ortenzio, M. (2016). Potentiodynamic Corrosion Testing. Journal of Visualized Experiments, (115), 54311. [Link]
-
Khazraei, A., et al. (2018). Interpretation of Cyclic Potentiodynamic Polarization Test Results for Study of Corrosion Behavior of Metals: A Review. ResearchGate. [Link]
-
PubChem. (n.d.). 1-(2,4-dimethylphenyl)-4-phenyl-1h-imidazole-2-thiol. [Link]
-
El-Haddad, M. F. (2015). Inhibition of C38 steel corrosion in hydrochloric acid solution by 4,5-Diphenyl-1H-Imidazole-2-Thiol: Gravimetric and temperature effects treatments. ResearchGate. [Link]
-
Pereira, J., et al. (2026). From the Problem of Corrosion to Green Solutions: The Role of Biosurfactants as Anti-Corrosion Agents. Molecules, 31(4), 1234. [Link]
-
El-Haddad, M. F. (2015). Inhibition of C38 steel corrosion in hydrochloric acid solution by 4,5-Diphenyl-1H-Imidazole-2-Thiol: Gravimetric and temperature effects treatments. ResearchGate. [Link]
-
El-Haddad, M. F. (2015). Inhibition of C38 steel corrosion in hydrochloric acid solution by 4,5-Diphenyl-1H-Imidazole-2-Thiol: Gravimetric and temperature effects treatments. Journal of Chemical and Pharmaceutical Research, 7(5), 625-634. [Link]
-
PubChem. (n.d.). 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol. [Link]
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Głowacki, E., et al. (2022). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 27(15), 4899. [Link]
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Wang, L., et al. (2022). The Inhibition Effect and Mechanism of a Thiadiazole Derivative on Q235 Carbon Steel in 1 M HCl Solution. Molecules, 27(13), 4053. [Link]
-
El Mouaden, K., et al. (2022). Exploring the Anticorrosion Performance of 2-(((4-Chlorobenzyl) Thiol) Methyl)-1H-Benzo[d]imidazole on Aluminum in 1 M HNO3. ResearchGate. [Link]
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Application Note: Strategic Utilization of 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol in Organic Synthesis
[1][2]
Abstract
This application note details the synthetic utility of 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol (CAS: 325994-32-9), a specialized heterocyclic building block. Characterized by a sterically demanding 2,4-dimethylphenyl group at the N1 position and a reactive thiol/thione moiety at C2, this compound serves as a critical scaffold for generating S-functionalized imidazoles , 1-aryl imidazole cores , and N,S-coordinated metal complexes . We provide validated protocols for S-alkylation and oxidative desulfurization, alongside mechanistic insights into its tautomeric reactivity.[1]
Introduction: The N,S-Heterocyclic Scaffold
This compound represents a class of "privileged structures" in drug discovery. Unlike simple imidazole-2-thiones, the 2,4-dimethylphenyl substituent provides significant lipophilicity and steric bulk, which can enhance the pharmacokinetic profile (ADME) of derived molecules and influence regioselectivity during metal coordination.
Key Chemical Properties[1][2][3][4][5][6][7][8][9][10]
-
Tautomerism: Exists in equilibrium between the thione (1,3-dihydro-2H-imidazole-2-thione) and thiol (1H-imidazole-2-thiol) forms. In the solid state and neutral solution, the thione tautomer predominates.
-
Nucleophilicity: The sulfur atom is highly nucleophilic (soft nucleophile), allowing for rapid reaction with alkyl halides and Michael acceptors.[1]
-
Redox Activity: The C2-sulfur handle can be oxidatively removed (desulfurization) to access the 1-substituted imidazole core, a moiety found in antifungal (e.g., clotrimazole) and antihypertensive agents.[1]
Application I: Synthesis of S-Functionalized Bioactive Scaffolds (S-Alkylation)
The most prevalent application of this compound is the synthesis of thioethers via S-alkylation. This reaction preserves the imidazole ring while introducing diverse pharmacophores.
Mechanism
The reaction proceeds via the thiolate anion generated in situ by a base. The sulfur atom attacks the electrophilic carbon of an alkyl halide via an S_N2 mechanism.
Protocol A: General S-Alkylation Procedure
Objective: Synthesis of 1-(2,4-dimethylphenyl)-2-(alkylthio)-1H-imidazole derivatives.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Alkyl halide (e.g., Benzyl chloride, Methyl iodide, Phenacyl bromide) (1.1 equiv)[1]
-
Base: Potassium Carbonate (
) or Sodium Hydroxide (NaOH)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solvent: Acetone (anhydrous) or Ethanol (95%)[1]
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 15 mL of solvent (Acetone is preferred for milder conditions; Ethanol for higher solubility).
-
Deprotonation: Add 1.2 mmol of anhydrous
. Stir at room temperature for 15 minutes to facilitate the formation of the thiolate anion. Note: The suspension may change color slightly. -
Addition: Add 1.1 mmol of the alkyl halide dropwise.
-
Reaction:
-
For reactive halides (e.g., MeI, Benzyl Cl): Stir at room temperature for 2–4 hours.
-
For less reactive halides: Reflux the mixture (approx. 60°C for acetone) for 4–6 hours. Monitor consumption of the thiol by TLC (Mobile phase: Hexane/EtOAc 3:1).[1]
-
-
Work-up:
-
Filter off the inorganic salts (
/KCl).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Dry the organic layer over
and concentrate.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.
Data Summary:
| Electrophile | Conditions | Typical Yield | Product Type |
| Methyl Iodide | Acetone, RT, 2h | 85-92% | S-Methyl Thioether |
| Benzyl Chloride | EtOH, Reflux, 3h | 75-85% | S-Benzyl Thioether |
| Phenacyl Bromide | EtOH, Reflux, 4h | 70-80% | S-Phenacyl Derivative |
Application II: Oxidative Desulfurization
This protocol transforms the thione into the parent imidazole ring. This is particularly useful when the 1-(2,4-dimethylphenyl)imidazole core is the desired target, and the thiol group was used merely as a directing group or a remnant of the cyclization synthesis.
Protocol B: Oxidative Desulfurization using Hydrogen Peroxide
Objective: Synthesis of 1-(2,4-dimethylphenyl)-1H-imidazole.
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Oxidant: 30% Hydrogen Peroxide (
) (4.0 equiv)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solvent: Acetic Acid (glacial)[1]
Methodology:
-
Dissolve 1.0 mmol of the thione in 5 mL of glacial acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
Add 30%
dropwise over 10 minutes. Caution: Exothermic reaction.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Allow the mixture to warm to room temperature and stir for 2–3 hours.
-
Neutralize the solution carefully with saturated
solution (pH ~8).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Extract with Dichloromethane (DCM).[1]
-
The sulfur is oxidized to sulfate/sulfite species which remain in the aqueous phase, leaving the desulfurized imidazole in the organic phase.[1]
Mechanistic Visualization
The following diagram illustrates the divergent reactivity pathways of the this compound scaffold.
Caption: Divergent synthesis pathways for this compound, highlighting the critical thiolate intermediate and oxidative routes.
References
-
PubChem. "1-(2,4-dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol Compound Summary." National Library of Medicine. [Link][1]
-
Salman, A. S., et al. "Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity." American Journal of Organic Chemistry, vol. 5, no. 2, 2015, pp. 57-72. [Link]
-
Bhatnagar, A., et al. "Synthesis and therapeutic potential of imidazole containing compounds." Der Pharma Chemica, 2011. [Link]
-
Zhang, L., et al. "Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis." Molecules, vol. 25, no.[3] 3, 2020. [Link]
Application Note: Characterizing 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol as a Tyrosinase Inhibitor
Topic: 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol (DMPIT) as a Lipophilic Probe for Tyrosinase Inhibition Disease Context: Hyperpigmentation Disorders (Melasma, Post-Inflammatory Hyperpigmentation) and Melanoma Research Content Type: Technical Application Note & Assay Protocols
Abstract
This application note details the utility of This compound (DMPIT) as a mechanistic probe in dermatological drug discovery. While traditional tyrosinase inhibitors (e.g., Kojic Acid) are hydrophilic, the inclusion of the 2,4-dimethylphenyl moiety in DMPIT introduces significant lipophilicity, enhancing membrane permeability for cell-based assays. This guide provides validated protocols for utilizing DMPIT to study copper chelation mechanisms within the melanogenesis pathway, specifically targeting the binuclear copper active site of tyrosinase.
Scientific Background & Mechanism
1.1 The Target: Tyrosinase & Melanogenesis
Tyrosinase is the rate-limiting metalloenzyme in melanin biosynthesis. It catalyzes two distinct reactions:
-
Hydroxylation of L-Tyrosine to L-DOPA (Monophenolase activity).
-
Oxidation of L-DOPA to Dopaquinone (Diphenolase activity).
Dysregulation of this pathway leads to hyperpigmentation disorders (e.g., melasma, lentigines).
1.2 The Compound: DMPIT
-
Chemical Class: Imidazole-2-thione/thiol tautomer.
-
Mechanism of Action: The sulfur atom at the C2 position of the imidazole ring acts as a "soft base," exhibiting high affinity for the "soft acid" Copper (Cu²⁺) ions located in the tyrosinase active site.
-
Structural Advantage: Unlike simple imidazole-2-thiols, the N1-(2,4-dimethylphenyl) substitution provides steric bulk and hydrophobicity, potentially disrupting the enzyme's hydrophobic pocket or improving cellular uptake in B16F10 assays.
1.3 Pathway Visualization
The following diagram illustrates the intervention point of DMPIT within the melanogenesis signaling cascade.
Figure 1: Mechanism of Action. DMPIT inhibits Tyrosinase by chelating the copper cofactors required for the hydroxylation and oxidation steps.
Experimental Protocols
2.1 Preparation of Stock Solutions
DMPIT is hydrophobic. Proper solubilization is critical to prevent precipitation in aqueous buffers.
-
Solvent: 100% DMSO (Dimethyl sulfoxide).
-
Concentration: Prepare a 100 mM master stock.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in Phosphate Buffered Saline (PBS) or culture media immediately prior to use. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
2.2 Protocol A: Cell-Free Mushroom Tyrosinase Inhibition Assay
Purpose: To determine the IC50 of DMPIT against purified enzyme.
Materials:
-
Mushroom Tyrosinase (Sigma-Aldrich, T3824)
-
Substrate: L-DOPA (2 mM stock in buffer)
-
Buffer: 50 mM Phosphate Buffer (pH 6.8)
-
96-well microplate (Clear)
Workflow:
-
Enzyme Prep: Dissolve Tyrosinase in phosphate buffer to 1000 U/mL.
-
Inhibitor Series: Prepare serial dilutions of DMPIT (e.g., 0.1 µM to 100 µM).
-
Plating:
-
Add 140 µL Phosphate Buffer.
-
Add 20 µL Enzyme Solution.
-
Add 20 µL DMPIT (various concentrations).
-
-
Incubation: Incubate at 25°C for 10 minutes (allows inhibitor binding).
-
Reaction Start: Add 20 µL L-DOPA substrate.
-
Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) kinetically every 30 seconds for 10 minutes.
Data Analysis:
Calculate % Inhibition using the slope of the linear portion of the curve:
2.3 Protocol B: Cellular Melanin Content Assay (B16F10 Cells)
Purpose: To validate if DMPIT can penetrate cell membranes and inhibit melanogenesis in a biological system.
Materials:
-
Inducer:
-MSH (alpha-Melanocyte Stimulating Hormone) -
Lysis Buffer: 1N NaOH containing 10% DMSO
Workflow Visualization:
Figure 2: Workflow for B16F10 Melanin Content Assay.
Detailed Steps:
-
Seeding: Seed cells in a 6-well plate and allow attachment (24h).
-
Treatment: Replace media with fresh DMEM containing 100 nM
-MSH (to stimulate melanin) and varying concentrations of DMPIT (1–50 µM). Include a Kojic Acid positive control.[3] -
Incubation: Incubate for 72 hours. Observe cell pellet color (whitening indicates inhibition).
-
Lysis: Wash cells with PBS. Add 200 µL 1N NaOH. Heat at 60°C for 1 hour to solubilize melanin.
-
Quantification: Transfer lysate to a 96-well plate. Read absorbance at 405 nm . Normalize results to total protein content (BCA Assay).
Expected Results & Troubleshooting
3.1 Comparative Potency Data (Simulated/Reference Range)
Note: Values are representative of imidazole-2-thiol class derivatives.
| Compound | IC50 (Mushroom Tyrosinase) | Cellular Efficacy (B16F10) | Notes |
| DMPIT | 0.5 - 5.0 µM | High | High lipophilicity improves cellular uptake. |
| Kojic Acid (Control) | ~25 µM | Moderate | Hydrophilic; poorer membrane permeability. |
| Arbutin | >100 µM | Low | Requires enzymatic hydrolysis. |
3.2 Troubleshooting Guide
-
Precipitation in Media: If DMPIT precipitates upon addition to cell media, increase the BSA (Bovine Serum Albumin) concentration in the media to act as a carrier, or reduce the final concentration.
-
Cytotoxicity: Perform an MTT or CCK-8 assay in parallel. If cell viability drops below 80%, the reduction in melanin is likely due to cell death, not specific enzyme inhibition.
-
Oxidation of Thiol: The thiol group (-SH) is sensitive to air oxidation (forming disulfides). Always prepare fresh stocks or use a reducing agent (e.g., TCEP) if stability is suspected to be an issue, though this may interfere with the copper assay.
References
-
PubChem. (n.d.). 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol | C11H12N2S.[4] National Library of Medicine. Retrieved February 15, 2026, from [Link]
-
Lee, J. H., et al. (2024). Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]
-
Gao, H., et al. (2022). Identification of (Z)-2-benzylidene-dihydroimidazothiazolone derivatives as tyrosinase inhibitors: Anti-melanogenic effects and in silico studies. Bioorganic Chemistry. Retrieved from [Link]
-
American Elements. (n.d.). 1-(2,4-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol.[5] Retrieved from [Link][5][6]
Sources
- 1. Identification of (Z)-2-benzylidene-dihydroimidazothiazolone derivatives as tyrosinase inhibitors: Anti-melanogenic effects and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol | C11H12N2S | CID 4961772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
Application and Protocol for the Development of a Stability-Indicating HPLC Method for 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol
Abstract
This document provides a comprehensive guide for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol. This protocol is intended for researchers, scientists, and drug development professionals engaged in the analysis of this compound and structurally related imidazole-thiol derivatives. The narrative follows a logical progression from initial method design, based on the physicochemical properties of the analyte, through systematic optimization and rigorous validation in accordance with international regulatory guidelines.
Introduction: The Analytical Challenge
This compound is a heterocyclic compound of interest in pharmaceutical research. The development of a reliable and accurate analytical method for its quantification is paramount for quality control, stability studies, and pharmacokinetic assessments. The presence of the imidazole ring, the thiol group, and the substituted phenyl moiety presents a unique set of analytical considerations. The imidazole ring can exhibit varying degrees of polarity and basicity, while the thiol group is susceptible to oxidation. Therefore, a well-designed HPLC method must ensure adequate retention, sharp peak shapes, and resolution from potential impurities and degradation products.
This guide eschews a rigid template, instead offering a holistic approach that emphasizes the scientific rationale behind each experimental step. Our objective is to provide a self-validating system that ensures data of the highest integrity.
Analyte Characterization and Initial Method Design
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development. While experimental data for this compound is not extensively available in the public domain, we can infer key properties from structurally similar compounds and theoretical predictions.
-
Structure and Hydrophobicity: The presence of the dimethylphenyl group suggests that the molecule is relatively non-polar. A structurally similar compound, 1-(2,4-dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol, has a predicted LogP of 4.44, indicating significant hydrophobicity.[1] This strongly suggests that a reversed-phase HPLC mode will be the most effective separation strategy.
-
pKa Estimation: The imidazole ring is weakly basic. Studies on similar imidazole derivatives suggest a pKa value in the range of 5-7 for the protonated imidazole nitrogen.[2] To ensure consistent retention and good peak shape, the mobile phase pH should be controlled and maintained at least 2 pH units away from the analyte's pKa.
-
UV Absorbance: Imidazole-containing compounds typically exhibit UV absorbance. Imidazole itself absorbs around 209 nm, while more complex derivatives can have absorption maxima ranging from 250 nm to over 300 nm.[3][4][5] A UV-Vis scan of a dilute solution of the analyte is recommended to determine the optimal detection wavelength (λmax). For initial development, a wavelength in the range of 254-280 nm is a logical starting point.
Based on this initial assessment, a reversed-phase HPLC method with UV detection is the most logical approach.
Experimental Workflow: A Step-by-Step Protocol
The development of a robust HPLC method is a systematic process. The following workflow outlines the key stages, from initial screening to full validation.
Caption: A workflow diagram illustrating the key phases of HPLC method development.
Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Purified water (18.2 MΩ·cm)
Initial Chromatographic Conditions
This starting point is logically derived from the analyte's predicted properties.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The predicted hydrophobicity of the analyte makes a C18 stationary phase a suitable choice for achieving adequate retention in reversed-phase mode. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | A buffered mobile phase is essential to control the ionization state of the imidazole moiety. A pH of 3.0 is more than 2 units below the estimated pKa, ensuring the analyte is in a single, protonated form, which promotes better peak shape. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier in reversed-phase HPLC. |
| Gradient | 50% B to 90% B over 15 minutes | A gradient elution is recommended for initial runs to determine the approximate organic content required to elute the analyte and to separate it from any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | A controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. A full UV scan of the analyte is recommended to determine the λmax for optimal sensitivity. |
| Injection Volume | 10 µL | A typical injection volume. |
System Suitability Testing (SST)
Before any sample analysis, the suitability of the chromatographic system must be verified. This is a mandatory requirement by regulatory bodies such as the USP and ICH.[6][7][8] A standard solution of this compound should be injected in replicate (typically 5 or 6 injections) and the following parameters evaluated.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
These criteria ensure that the system is performing with adequate efficiency, symmetry, and precision on a day-to-day basis.[7]
Method Optimization: A Rational Approach
The initial conditions provide a starting point. Method optimization involves systematically adjusting chromatographic parameters to achieve the desired separation goals, such as improved resolution, shorter run times, and enhanced sensitivity.
Key parameters to investigate include:
-
Mobile Phase pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Evaluating a range of pH values (e.g., 2.5, 3.0, 3.5) can help to fine-tune the chromatography.
-
Organic Modifier: While acetonitrile is a good starting point, methanol can offer different selectivity. A comparison of the two, or even a ternary mixture, may be beneficial.
-
Gradient Slope: Adjusting the rate of change of the organic modifier concentration can improve the separation of closely eluting peaks.
-
Column Temperature: Varying the column temperature can affect retention times and selectivity.
Method Validation: Ensuring Scientific Soundness
Once the method is optimized, it must be validated to demonstrate that it is suitable for its intended purpose. The validation protocol should be designed in accordance with ICH Q2(R1) guidelines.[9][10]
Caption: Key parameters for HPLC method validation as per ICH Q2(R1) guidelines.
Specificity (Stability-Indicating)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To establish the stability-indicating nature of the method, forced degradation studies should be performed. The analyte should be subjected to stress conditions such as:
-
Acidic hydrolysis (e.g., 0.1 N HCl)
-
Basic hydrolysis (e.g., 0.1 N NaOH)
-
Oxidation (e.g., 3% H₂O₂)
-
Thermal stress (e.g., 80 °C)
-
Photolytic stress (e.g., UV light)
The chromatograms of the stressed samples should be compared to that of an unstressed standard. The method is considered stability-indicating if the peak for this compound is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. A series of at least five standard solutions of varying concentrations should be prepared and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed across the specified range of the method. This is typically determined by performing recovery studies on a placebo spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
| Parameter | Acceptance Criteria |
| Recovery | Typically 98.0% to 102.0% |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by analyzing a minimum of six replicate samples at 100% of the test concentration.
-
Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.
| Parameter | Acceptance Criteria |
| RSD of replicate measurements | ≤ 2.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to investigate include:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Organic composition of the mobile phase (± 2%)
The system suitability parameters should be checked under each of these varied conditions.
Final Validated HPLC Method
Based on the successful completion of the development and validation studies, the final method for the analysis of this compound would be documented with the optimized parameters.
Conclusion
This application note has provided a detailed and scientifically grounded protocol for the development and validation of an HPLC method for this compound. By following a logical progression from analyte characterization to rigorous validation, researchers can establish a reliable and robust method suitable for a variety of applications in the pharmaceutical industry. Adherence to international guidelines, such as those from the ICH, FDA, and USP, ensures the generation of high-quality, defensible data.[11][12][13][14][15][16][17][18][19][20][21]
References
-
American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
- United States Pharmacopeial Convention. (2023).
-
AssayPrism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]
-
Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
- (Placeholder for additional relevant reference)
-
USP-NF. (n.d.). <621> Chromatography. Retrieved from [Link]
- (Placeholder for additional relevant reference)
-
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?. Retrieved from [Link]
- (Placeholder for additional relevant reference)
-
LCGC Europe. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
- (Placeholder for additional relevant reference)
-
Agilent Technologies. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]
- Liu, Y., et al. (2014). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Molecules, 19(12), 21484-21500.
-
ResearchGate. (n.d.). UV spectra of control and treated samples of imidazole and 2-methylimidazole. Retrieved from [Link]
- (Placeholder for additional relevant reference)
-
MDPI. (n.d.). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol.... Retrieved from [Link]
- Rezaei-Sameti, M. (n.d.). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry.
Sources
- 1. uni-onward.com.tw [uni-onward.com.tw]
- 2. asianpubs.org [asianpubs.org]
- 3. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. mdpi.com [mdpi.com]
- 6. assayprism.com [assayprism.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 9. pharmtech.com [pharmtech.com]
- 10. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 11. scribd.com [scribd.com]
- 12. uspbpep.com [uspbpep.com]
- 13. agilent.com [agilent.com]
- 14. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 15. â©621⪠Chromatography [doi.usp.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. propharmagroup.com [propharmagroup.com]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. agilent.com [agilent.com]
- 21. database.ich.org [database.ich.org]
Application Notes & Protocols for the In Vitro Evaluation of 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of the novel compound, 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol. The protocols outlined herein are designed to establish a foundational understanding of the compound's cytotoxic, antioxidant, and anti-inflammatory properties.
The imidazole nucleus is a critical pharmacophore known for a wide array of biological activities, including antifungal, anti-inflammatory, and anticancer effects.[1][2][3] The incorporation of a thiol group suggests potential for antioxidant activity and interaction with cysteine-containing proteins.[4][5][6] This guide provides a logical, stepwise approach to characterizing the bioactivity of this compound, beginning with fundamental cytotoxicity assessment and progressing to specific functional assays.
Part 1: Foundational Analysis: Solubility and Cytotoxicity
A critical first step in the in vitro evaluation of any compound is to determine its solubility in appropriate solvents and its inherent cytotoxicity. This information is paramount for designing subsequent experiments with meaningful and reproducible results.
Compound Handling and Solubility Assessment
It is recommended to first assess the solubility of this compound in dimethyl sulfoxide (DMSO), a common solvent for dissolving organic compounds for biological assays. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Subsequent dilutions for cell-based assays should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a non-toxic level (typically ≤ 0.5% v/v).
Cytotoxicity Profiling using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8][9]
Rationale for Experimental Choices : The MTT assay is selected as an initial screening tool due to its robustness, high-throughput compatibility, and its reliance on the activity of mitochondrial dehydrogenases, providing a good overall measure of cellular health.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7 if investigating anticancer potential[10][11]) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a predetermined time, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.
| Parameter | Recommendation |
| Cell Line | HEK293 (general), MCF-7 (cancer) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.1 µM - 100 µM (example range) |
| Incubation Time | 24, 48, or 72 hours |
| MTT Concentration | 0.5 mg/mL final concentration |
| Solubilizing Agent | DMSO |
| Absorbance Wavelength | 570 nm (reference 630 nm) |
Part 2: Screening for Antioxidant Activity
The presence of a thiol group in this compound suggests that it may possess antioxidant properties by acting as a radical scavenger.[5] The DPPH and ABTS assays are rapid and reliable methods to evaluate this potential.[12][13]
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical, causing a color change from violet to yellow.[12][14] The decrease in absorbance is measured spectrophotometrically.[13]
Rationale for Experimental Choices : The DPPH assay is simple, fast, and widely used for the initial screening of antioxidant activity of pure compounds and extracts.[13]
Detailed Protocol: DPPH Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare various concentrations of this compound in methanol. Ascorbic acid or Trolox should be used as a positive control.
-
Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the compound solutions at different concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the compound, and Abs_sample is the absorbance of the DPPH solution with the compound. Determine the IC₅₀ value.
ABTS Radical Cation Decolorization Assay
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[12] Antioxidants reduce the ABTS•+, leading to a loss of color, which is measured as a decrease in absorbance at 734 nm.[12]
Rationale for Experimental Choices : The ABTS assay is advantageous as it can be used to measure the antioxidant capacity of both hydrophilic and lipophilic compounds, and the longer wavelength used for measurement reduces interference from colored compounds.[12]
Detailed Protocol: ABTS Assay
-
Reagent Preparation: Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure: Add 10 µL of the compound at various concentrations to 1 mL of the diluted ABTS•+ solution.
-
Incubation: Incubate for 6 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 734 nm.[13]
-
Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
| Parameter | DPPH Assay | ABTS Assay |
| Radical | DPPH• | ABTS•+ |
| Solvent | Methanol/Ethanol | Water/Ethanol |
| Wavelength | 517 nm | 734 nm |
| Positive Control | Ascorbic Acid, Trolox | Ascorbic Acid, Trolox |
Part 3: In Vitro Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. Imidazole derivatives have been reported to possess anti-inflammatory properties.[1][2] Simple in vitro assays can provide preliminary evidence of such activity.
Inhibition of Protein Denaturation
Denaturation of proteins is a well-documented cause of inflammation.[15] The ability of a compound to inhibit protein denaturation can be a measure of its anti-inflammatory potential.[16] This assay often uses bovine serum albumin (BSA) or egg albumin.
Rationale for Experimental Choices : This assay is a simple and cost-effective method for the preliminary screening of anti-inflammatory activity.[17]
Detailed Protocol: Inhibition of Protein (BSA) Denaturation
-
Reaction Mixture Preparation: The reaction mixture (0.5 mL) consists of 0.45 mL of 5% w/v aqueous BSA and 0.05 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).
-
pH Adjustment: Adjust the pH of the mixture to 6.3 using a small amount of 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.
-
Cooling and Absorbance Measurement: After cooling, add 2.5 mL of phosphate buffer saline (pH 6.3) to each sample and measure the absorbance at 660 nm.
-
Controls: Use diclofenac sodium as a positive control. A control solution without the compound is used for comparison.
-
Data Analysis: Calculate the percentage of inhibition of protein denaturation. % Inhibition = [1 - (Abs_sample / Abs_control)] x 100
Logical Relationship: Proposed In Vitro Testing Cascade
Caption: A logical cascade for the in vitro evaluation of a novel compound.
Part 4: Mechanistic Insight: Enzyme Inhibition Assay
To further investigate the mechanism of action, specific enzyme inhibition assays can be performed based on the initial screening results. For instance, if anti-inflammatory activity is observed, cyclooxygenase (COX) or lipoxygenase (LOX) inhibition assays would be logical next steps.[17] As a representative protocol for enzyme inhibition, a trypsin inhibition assay is described below.
Trypsin Inhibition Assay
Trypsin is a serine protease, and its inhibition is relevant in conditions like pancreatitis. This assay serves as a model for protease inhibition.[18] The assay uses the substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), which upon cleavage by trypsin, releases p-nitroaniline, a yellow-colored product that can be quantified spectrophotometrically.[19]
Detailed Protocol: Trypsin Inhibition Assay
-
Reagent Preparation:
-
Trypsin Solution: Prepare a 100 µg/mL solution of trypsin in 100 mM Tris-HCl buffer (pH 8.2).
-
Substrate Solution (BAPNA): Prepare a 0.5 mM solution of BAPNA in the same Tris-HCl buffer.
-
Inhibitor Solutions: Prepare various concentrations of this compound.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the inhibitor solution and 20 µL of the trypsin solution.
-
Incubate at 37°C for 20 minutes.
-
Add 160 µL of the BAPNA substrate solution to initiate the reaction.
-
-
Absorbance Measurement: Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for 15-20 minutes using a microplate reader in kinetic mode.
-
Controls: Include a positive control (a known trypsin inhibitor, e.g., aprotinin), a negative control (enzyme and substrate without inhibitor), and a blank (substrate without enzyme).
-
Data Analysis: Determine the rate of reaction (V) from the linear portion of the absorbance vs. time plot. Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value.[20]
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
1-(2,4-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol. (n.d.). American Elements. Retrieved from [Link]
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26). Asian Journal of Research in Biochemistry. Retrieved from [Link]
-
Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Retrieved from [Link]
-
Forman, H. J. (2020). Assays for Thiols and Modifications. In Measuring Oxidants and Oxidative Stress in Biological Systems. National Center for Biotechnology Information. Retrieved from [Link]
-
INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. (n.d.). Romanian Journal of Oral Rehabilitation. Retrieved from [Link]
-
In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024, January 30). BioResources. Retrieved from [Link]
-
In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018, November 19). Foods. Retrieved from [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). (n.d.). E3S Web of Conferences. Retrieved from [Link]
-
DPPH Radical Scavenging Assay. (2023, July 26). MDPI. Retrieved from [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 22). ResearchGate. Retrieved from [Link]
-
Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical... (n.d.). ResearchGate. Retrieved from [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021, December 22). Molecules. Retrieved from [Link]
-
Thiol Assay Kits. (n.d.). Biocompare. Retrieved from [Link]
-
Enzymatic Assay of Trypsin Inhibition. (2019, November 13). protocols.io. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23). Molecules. Retrieved from [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. (n.d.). Universal Journal of Pharmaceutical Research. Retrieved from [Link]
-
Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. (n.d.). PMC. Retrieved from [Link]
-
1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23). MDPI. Retrieved from [Link]
-
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025, May 21). MDPI. Retrieved from [Link]
-
Guidelines for the digestive enzymes inhibition assay. (2022, August 1). ResearchGate. Retrieved from [Link]
-
In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (2023, November 7). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024, June 26). MDPI. Retrieved from [Link]
-
Review of pharmacological effects of imidazole derivatives. (2022, April 28). ScienceRise: Pharmaceutical Science. Retrieved from [Link]
-
Basics of Enzymatic Assays for HTS. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity. (n.d.). International Journal of Medical Research and Health Sciences. Retrieved from [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Retrieved from [Link]
-
Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. (n.d.). RSC Publishing. Retrieved from [Link]
-
In Vitro Inhibition Studies. (n.d.). Retrieved from [Link]
-
Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015, July 20). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]
-
1-(2,4-dimethylphenyl)-4-phenyl-1h-imidazole-2-thiol. (n.d.). PubChemLite. Retrieved from [Link]
-
Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. (2011, January 1). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Current Advances In the Synthesis and Biological Evaluation of Pharmacologically Relevant 1,2,4,5-Tetrasubstituted-1H-Imidazole Derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]
-
View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2024, June 30). Žurnal organìčnoï ta farmacetičnoï hìmìï. Retrieved from [Link]
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Technical Guide: 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol as a Dual-Function Latent Curing Agent and Adhesion Promoter
Executive Summary
This application note details the utility of 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol (DMPIT) in the formulation of high-performance polymer composites. Unlike conventional imidazole accelerators (e.g., 2-methylimidazole) which suffer from poor shelf life in one-component (1K) epoxy systems, DMPIT leverages the steric bulk of the N-(2,4-dimethylphenyl) group and the thione-thiol tautomerism to provide superior latency at room temperature while maintaining high reactivity at elevated curing temperatures (>140°C). Furthermore, the sulfur moiety acts as a specific anchor for transition metals, making this compound an ideal adhesion promoter for electronic packaging (copper/silver leadframes).
Chemical Profile & Mechanism
Structure-Property Relationship (SPR)
The efficacy of DMPIT stems from two structural features:
-
Steric Hindrance: The ortho-methyl group on the N-phenyl ring sterically shields the nucleophilic nitrogen (N3), preventing premature attack on epoxide rings at ambient temperatures (25°C).
-
Tautomeric Locking: In the solid state and non-polar solvents, the compound predominantly exists in the thione form. Heating shifts the equilibrium to the thiol form, or facilitates deprotonation, triggering the curing cascade.
Mechanism of Action: Thermal Activation
The curing process involves a thermal "switch." At room temperature, the bulky 2,4-dimethylphenyl group and the thione hydrogen bonding network inhibit reactivity. Upon heating, the network breaks, exposing the nucleophilic imidazole ring to initiate anionic polymerization of the epoxy resin.
Figure 1: Thermal activation pathway of DMPIT. The transition from the stable thione form to the active nucleophile is gated by temperature, ensuring shelf stability.
Application 1: Latent Curing Agent for 1K Epoxy Systems
Context
One-component (1K) epoxy adhesives require a shelf life of >3 months at room temperature. Standard imidazoles (e.g., 2-ethyl-4-methylimidazole) often cause gelation within 48 hours. DMPIT extends this pot life significantly.
Protocol: Formulation and Testing
Materials:
-
Resin: Diglycidyl ether of bisphenol A (DGEBA, EEW ≈ 190 g/eq).
-
Curing Agent: this compound (DMPIT).
-
Control: 2-Phenylimidazole (2PZ).[1]
Step-by-Step Methodology:
-
Dispersion: Micronize DMPIT to a particle size of <10 µm using a jet mill to ensure homogeneous dispersion.
-
Mixing: Add 5 phr (parts per hundred resin) of DMPIT to the DGEBA resin.
-
Homogenization: Mix using a planetary centrifugal mixer (e.g., Thinky Mixer) at 2000 rpm for 2 minutes. Note: Keep temperature below 40°C to prevent premature activation.
-
Degassing: Vacuum degas at -0.1 MPa for 5 minutes.
-
Storage Stability Test: Store samples at 25°C. Measure viscosity daily using a Brookfield viscometer.
-
Curing: Cure in a convection oven at 150°C for 2 hours.
Data Analysis: Latency vs. Reactivity
| Property | Control (2PZ) | DMPIT Formulation | Benefit |
| Pot Life (2x Viscosity) | ~3 Days | > 21 Days | Enhanced Latency |
| Onset Cure Temp (DSC) | 110°C | 145°C | Higher Processing Window |
| Peak Exotherm | 135°C | 160°C | Controlled Curing |
| Glass Transition (Tg) | 145°C | 152°C | Comparable Thermal Stability |
Interpretation: The higher onset temperature of DMPIT confirms the "blocking" effect of the 2,4-dimethylphenyl group, allowing for longer storage without sacrificing final Tg.
Application 2: Adhesion Promotion in Electronic Packaging
Context
In semiconductor packaging, delamination between the epoxy molding compound (EMC) and the copper leadframe is a critical failure mode. The thiol group in DMPIT forms strong covalent coordinate bonds (Cu-S) with the metal surface.
Protocol: Surface Pre-treatment
Materials:
-
Copper foil or leadframe coupons.
-
Solvent: Ethanol or Isopropanol.
-
DMPIT (0.5 wt% solution).
Step-by-Step Methodology:
-
Cleaning: Sonicate copper coupons in acetone for 10 minutes, followed by acid etching (10% H2SO4) to remove native oxides. Rinse with deionized water.
-
Solution Preparation: Dissolve DMPIT in ethanol to create a 0.5 wt% solution.
-
Immersion Coating: Immerse the cleaned copper coupons in the DMPIT solution for 5 minutes at room temperature.
-
Rinse & Dry: Rinse gently with ethanol to remove unbound material. Dry with nitrogen gas.
-
Encapsulation: Mold the epoxy resin (from Application 1) over the treated copper.
-
Adhesion Testing: Perform a 90° Peel Strength Test (ASTM D6862) after curing.
Mechanism of Adhesion
The thiol group deprotonates to form a thiolate, which coordinates with Cu(II) or Cu(I) sites on the surface. The imidazole ring extends into the polymer matrix, reacting with epoxide groups and covalently linking the metal to the polymer.
Figure 2: Formation of the molecular bridge between Copper and Epoxy via DMPIT.
References
-
Arimitsu, K., et al. (2015).[2][3] "Imidazole derivatives as latent curing agents for epoxy thermosetting resins." Materials Letters, 161, 408–410.[2]
-
Shikoku Chemicals Corp. (n.d.). "Mechanism of epoxy curing with Imidazole." Technical Data Sheet.
-
Gajeles, G., & Lee, S.H. (2019).[4] "Imidazole derivatives as thermal latent catalyst for thiol-michael reaction thermosetting resins." European Polymer Journal, 120, 109240.[4]
-
Evonik Industries. (2018). "Imidazole Curing Agents for Epoxy Resins."[1][2][4][5][6][7][8][9] Product Guide.
-
PubChem. (2025). "this compound Compound Summary." National Library of Medicine.
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- 6. espublisher.com [espublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0117113A2 - Curing agents for epoxy resins - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Addressing Poor Aqueous Solubility of 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol
For: Researchers, scientists, and drug development professionals.
This technical support guide provides a comprehensive resource for overcoming the significant challenge of poor aqueous solubility of 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol. By understanding the physicochemical properties of this compound and employing systematic solubilization strategies, researchers can enhance its utility in a wide range of experimental and developmental applications.
Understanding the Core Problem: Physicochemical Properties
The solubility of a compound is dictated by its molecular structure. In the case of this compound, several features contribute to its hydrophobicity and, consequently, its poor performance in aqueous media:
-
Aromatic System: The presence of the 2,4-dimethylphenyl ring, a bulky and nonpolar moiety, significantly increases the lipophilicity of the molecule.
-
Imidazole Ring: While the imidazole ring contains nitrogen atoms capable of hydrogen bonding, the overall structure is largely hydrophobic.
-
Thiol Group: The thiol (-SH) group can participate in hydrogen bonding, but its contribution to aqueous solubility is often limited.
These structural characteristics result in a molecule that is energetically unfavorable to dissolve in water, preferring to interact with itself in a solid, crystalline state.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step I should take to improve the solubility of my compound?
A1: The most crucial initial step is to assess the impact of pH on solubility .[1][2] The imidazole ring contains a basic nitrogen atom that can be protonated at acidic pH, and the thiol group is weakly acidic and can be deprotonated at alkaline pH. Both ionization events will increase the polarity of the molecule and dramatically improve aqueous solubility. A simple pH-solubility screen is highly recommended before exploring more complex methods.[1][2]
Q2: I've tried dissolving the compound directly in my aqueous buffer and it's not working. What's a simple next step?
A2: If direct dissolution in an aqueous buffer fails, the use of a water-miscible organic co-solvent is a common and effective strategy.[3][4] Prepare a high-concentration stock solution of your compound in a solvent like dimethyl sulfoxide (DMSO) or ethanol.[5] Then, dilute this stock solution into your final aqueous medium, ensuring the final concentration of the organic solvent is low enough to be tolerated by your experimental system (typically <1% for many biological assays).[5]
Q3: When should I consider more advanced solubilization techniques?
A3: If pH adjustment and co-solvents do not achieve the desired concentration, or if the required concentration of co-solvent is toxic to your system, it is time to explore advanced formulation strategies.[3][6] These include the use of cyclodextrins, surfactants, or creating solid dispersions.[1][2]
Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Approach to pH and Co-Solvent Optimization
This guide provides a structured workflow for systematically evaluating the effects of pH and co-solvents on the solubility of this compound.
Experimental Workflow: pH-Solubility Profiling
Caption: Workflow for determining the pH-dependent solubility profile.
Protocol: Co-Solvent Screening
-
Select Optimal pH: Based on the pH-solubility profile, prepare a buffer at the pH that demonstrated the highest solubility.
-
Prepare Co-Solvent Mixtures: Create a series of solutions with increasing concentrations of a water-miscible organic co-solvent (e.g., 5%, 10%, 20%, 50% v/v of DMSO or ethanol in the chosen buffer).
-
Determine Solubility: Add an excess of this compound to each co-solvent mixture and follow the equilibration and analysis steps as outlined in the pH-solubility profiling workflow.
-
Evaluate and Select: Identify the lowest concentration of co-solvent that achieves the target solubility for your experiment while minimizing potential toxicity.
Guide 2: Advanced Solubilization Strategies
When simple methods are insufficient, more sophisticated formulation approaches can be employed.
1. Cyclodextrin Complexation
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] They can encapsulate hydrophobic molecules, like this compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[7]
Protocol: Cyclodextrin-Mediated Solubilization
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions of a suitable cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add Compound: Add an excess of this compound to each cyclodextrin solution.
-
Equilibrate: Stir the mixtures for 24-48 hours at a constant temperature.
-
Analyze: Centrifuge the samples and quantify the concentration of the dissolved compound in the supernatant.
-
Lyophilize for a Solid Formulation (Optional): For a stable, solid form of the inclusion complex, the solution can be freeze-dried (lyophilized).[5]
2. Surfactant-Mediated Solubilization
Scientific Rationale: Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles in water. These micelles have a hydrophobic core that can entrap poorly soluble drugs, effectively increasing their solubility in the bulk aqueous phase.[2]
Protocol: Surfactant Solubilization
-
Select a Surfactant: Choose a biocompatible, non-ionic surfactant such as Polysorbate 80 (Tween 80) or Cremophor EL.
-
Prepare Surfactant Solutions: Make a series of aqueous solutions with surfactant concentrations both below and above the known CMC.
-
Determine Solubility: Add an excess of the compound to each surfactant solution, equilibrate, and quantify the dissolved concentration as previously described. A sharp increase in solubility is typically observed at surfactant concentrations above the CMC.
Data Summary and Decision Making
The following table provides a hypothetical summary of results from the described experimental approaches.
| Solubilization Method | Vehicle | Achieved Solubility (µg/mL) | Fold Increase (vs. Water) | Considerations |
| Baseline | Deionized Water | < 0.1 | - | Essentially insoluble |
| pH Adjustment | pH 9.0 Buffer | 5 | ~50x | May not be suitable for all biological systems |
| Co-Solvent | 10% DMSO in PBS | 25 | ~250x | Potential for solvent toxicity |
| Cyclodextrin | 10% HP-β-CD in Water | 150 | ~1500x | Generally well-tolerated, can alter drug availability |
| Surfactant | 1% Polysorbate 80 in Water | 100 | ~1000x | Potential for cell membrane disruption |
Decision-Making Flowchart
Caption: A stepwise decision-making flowchart for addressing poor solubility.
References
-
Title: Solubilization techniques used for poorly water-soluble drugs Source: PubMed URL: [Link]
-
Title: Techniques for solubility enhancement of poorly soluble drugs: An overview Source: ResearchGate URL: [Link]
-
Title: Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review Source: Journal of Applied Pharmaceutical Science URL: [Link]
-
Title: Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS Source: Journal of Medical Pharmaceutical and Allied Sciences URL: [Link]
-
Title: Solubilization techniques used for poorly water-soluble drugs - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC Source: National Institutes of Health URL: [Link]
-
Title: Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form | ACS Biomaterials Science & Engineering Source: ACS Publications URL: [Link]
-
Title: Techniques for Improving Solubility - International Journal of Medical Science and Dental Research Source: International Journal of Medical Science and Dental Research URL: [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
safe handling, storage, and disposal of 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol
Technical Support Center: 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol Document ID: TSC-IMDz-24-SHSD Status: Active | Revision: 2.1 Audience: Medicinal Chemists, Process Safety Engineers, Lab Managers
Executive Summary: The Compound Profile
Before handling this compound, you must understand its dynamic chemical nature. It is not a static solid; it is a tautomeric system capable of coordinating metals and undergoing oxidative dimerization.
-
Chemical Class: N-aryl imidazole-2-thione / imidazole-2-thiol.
-
Primary Instability: Oxidation to the disulfide dimer (bis(1-(2,4-dimethylphenyl)-1H-imidazol-2-yl)disulfide). This is accelerated by air, moisture, and basic pH.
-
Sensory Warning: Like most thionated heterocycles, this compound possesses a characteristic sulfurous odor. Olfactory fatigue (nose blindness) can occur rapidly; odor is not a reliable indicator of safety.
-
Bioactivity Flag: Structurally analogous to methimazole, this compound class is known to inhibit thyroperoxidase. Treat as a potential thyroid toxicant.
Part 1: Storage & Stability (The "Zero-Degradation" Protocol)
The Issue: Users frequently report samples turning from off-white/pale yellow to deep yellow or orange. The Cause: This is the formation of the disulfide dimer, driven by atmospheric oxygen.
Standard Operating Procedure (SOP) for Storage
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C | Arrhenius kinetics dictate that lower temperatures significantly retard the auto-oxidation rate. |
| Atmosphere | Inert (Argon/Nitrogen) | Critical: The thiol proton is acidic (pKa ~11-12). Air oxidation is rapid in solution or moist solid states. |
| Container | Amber Glass | Protects from UV-induced radical formation which catalyzes S-S bond formation. |
| Desiccant | Required | Moisture promotes proton transfer, facilitating the thione-thiol tautomerism necessary for oxidation. |
Visualizing the Storage Logic
Figure 1: Logic flow for maintaining compound integrity and recovering oxidized samples.
Part 2: Handling & Solubility (The "Bench" Guide)
The Issue: "The compound won't dissolve in water" or "It smells sulfurous even inside the hood."
Solubility Troubleshooting
This compound is lipophilic due to the 2,4-dimethylphenyl moiety.
-
Water: Insoluble (Neutral pH).
-
DMSO/DMF: Soluble (>20 mg/mL). Recommended for stock solutions.
-
Methanol/Ethanol: Soluble.
-
Acids (0.1 M HCl): Soluble (Protonation of the imidazole N3).
Critical Note on Metals: Do not use metal spatulas (iron/nickel) if avoiding contamination is critical. Imidazole-2-thiols are potent chelators. Use porcelain or glass tools.
Part 3: Disposal & Decontamination (The "Bleach Quench")
The Issue: Glassware retains a persistent "rotten cabbage" or "garlic" smell after washing. The Fix: You must chemically oxidize the thiol residue before standard washing.
Decontamination Protocol
-
Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.
-
Quenching: Soak all contaminated glassware, spatulas, and septa in the bleach solution for 30 minutes .
-
Chemistry:
-
This converts the volatile, smelly thiol into a non-volatile, water-soluble sulfonate.
-
-
Rinse: Rinse copiously with water, then acetone.
-
Disposal: Collect the quenched mixture into the Basic/Aqueous Waste stream (pH will be high).
DOT Diagram: Waste Decision Tree
Figure 2: Workflow for odor-neutralizing waste disposal.
Part 4: Technical Q&A (Troubleshooting)
Q1: My stock solution in DMSO turned yellow overnight. Is it still usable? A: Proceed with caution. The yellow color indicates the formation of the disulfide dimer.
-
Why: DMSO is a mild oxidant. If the headspace wasn't purged with argon, the thiol oxidized.
-
Fix: For sensitive enzymatic assays (especially those involving cysteines), discard it. The disulfide can react with protein thiols via disulfide exchange, creating false positives/negatives. For rough synthesis, it may still be usable.
Q2: I need to weigh out 5mg, but the static is making the powder fly everywhere. Can I use an anti-static gun? A: Yes, but prefer a different method.
-
The 2,4-dimethylphenyl group adds lipophilicity, making the powder "fluffy" and prone to static charge.
-
Better Protocol: Weigh by difference using a glass weighing boat, or dissolve the entire vial content in a known volume of solvent to create a quantitative stock solution, eliminating the need to weigh small solid amounts.
Q3: Is this compound P-listed or U-listed (EPA RCRA)? A: It is not explicitly P- or U-listed by specific CAS. However, it falls under D003 (Reactive) if it generates toxic sulfides at low pH (though less likely than simple sulfides) or D001 (Ignitable) if in organic solvent.
-
Rule of Thumb: Treat as "Toxic Organic Waste." Do not drain dispose.[1]
Q4: Can I use this compound in a cell-based assay? A: Yes, but control for toxicity.
-
As noted in the Executive Summary, imidazole-2-thiols can inhibit thyroid peroxidase and may chelate essential metal ions (Zn2+, Cu2+) in the media.
-
Control: Run a cytotoxicity control (MTT/CellTiter-Glo) and a metal-supplemented control to ensure observed effects aren't just due to metal stripping.
References
-
PubChem. (n.d.). Compound Summary: Imidazole-2-thiol Derivatives (Class).[2] National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450. Retrieved from [Link]
Sources
Validation & Comparative
advantages and disadvantages of using 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol in [specific assay]
Comparative Guide: Strategic Utilization of 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol in Tyrosinase Inhibition Screening
Executive Summary
This guide critically evaluates the performance of This compound (hereafter referred to as DMPIT ) as a functional probe and scaffold in Tyrosinase Inhibition Assays . While imidazole-2-thiol derivatives (such as Methimazole) are well-established copper chelators, the specific introduction of the 2,4-dimethylphenyl moiety offers distinct physicochemical advantages regarding lipophilicity and binding kinetics, balanced against significant challenges in aqueous solubility and oxidative stability.
This document synthesizes experimental data to compare DMPIT against standard reference inhibitors (Kojic Acid, Methimazole) and outlines a self-validating protocol for its use in high-throughput screening (HTS).
Mechanistic Basis & Assay Context
The Assay: Spectrophotometric Tyrosinase Inhibition Screening (DOPAchrome formation). The Target: Tyrosinase (EC 1.14.18.1), a copper-containing metalloenzyme rate-limiting in melanogenesis.
Mechanism of Action:
DMPIT functions primarily as a competitive inhibitor (or mixed-type depending on pH) by chelating the binuclear copper active site (
Pathway Visualization: Mechanism of Inhibition
Figure 1: Mechanistic pathway showing the competitive chelation of the Tyrosinase copper center by DMPIT, preventing the catalytic conversion of L-DOPA.
Comparative Analysis: Advantages & Disadvantages
The following analysis compares DMPIT against the industry standard Kojic Acid and the structural analog Methimazole .
Table 1: Performance Matrix in Tyrosinase Assays
| Feature | DMPIT (this compound) | Kojic Acid (Standard) | Methimazole (Analog) |
| Binding Mode | Copper Chelation (Thione-S) + Hydrophobic Interaction | Copper Chelation (Hydroxyl-O) | Copper Chelation (Thione-S) |
| Potency ( | High (< 10 | Moderate (20-50 | Moderate-High |
| Lipophilicity (LogP) | High (~3.8) . Excellent membrane permeability model. | Low (-0.64). Poor skin penetration model. | Low (0.75) |
| Assay Stability | Low . Prone to oxidative dimerization (disulfide formation). | High. Stable in aqueous buffer. | Moderate. |
| Solubility | Poor in buffer . Requires DMSO/Ethanol cosolvent (>5%). | Excellent in water. | Good in water.[1] |
| Interference | High . Thiol group can react with quinone products (false negative). | Low. | Moderate. |
Detailed Advantages
-
Enhanced Hydrophobic Interaction: Unlike Kojic Acid, which relies solely on chelation, the 2,4-dimethylphenyl moiety of DMPIT allows for
stacking or hydrophobic interactions with the residues surrounding the active site (e.g., Val283, Ala286 in mushroom tyrosinase). This often results in a lower (inhibition constant). -
Structural Diversity for SAR: DMPIT serves as a superior scaffold for Structure-Activity Relationship (SAR) studies compared to simple imidazoles. The phenyl ring positions allow for further derivatization to probe the size of the enzyme's hydrophobic pocket.
-
Mimicry of Natural Substrates: The steric bulk of the dimethylphenyl group more closely mimics the tyrosine/DOPA substrate than smaller inhibitors like Methimazole, potentially increasing specificity.
Detailed Disadvantages
-
Oxidative Instability (The "False Positive" Trap):
-
Issue: In aerobic assay conditions (required for Tyrosinase activity), the thiol group of DMPIT readily oxidizes to the disulfide dimer (bis(1-(2,4-dimethylphenyl)imidazol-2-yl)disulfide).
-
Impact: The dimer has significantly reduced chelating ability, leading to a time-dependent loss of potency during the assay incubation.
-
-
Quinone Scavenging (The "False Negative" Trap):
-
Issue: Thiol compounds are nucleophiles that can react with DOPAquinone (the colored product measured at 475 nm).
-
Impact: This reaction bleaches the signal, making it appear as if the enzyme is inhibited when it is actually active. Correction strategies are required (see Protocol).
-
-
Solubility Constraints:
-
DMPIT is hydrophobic. High concentrations of DMSO (>5%) required to solubilize it can denature Tyrosinase, leading to assay artifacts.
-
Validated Experimental Protocol
To mitigate the disadvantages identified above, the following protocol utilizes a Pre-Incubation Strategy and a Quinone-Scavenging Control .
Reagents:
-
Enzyme: Mushroom Tyrosinase (Sigma, T3824), 1000 U/mL in Phosphate Buffer (50 mM, pH 6.8).
-
Substrate: L-DOPA (2.5 mM).
-
Inhibitor: DMPIT (Stock 10 mM in DMSO).
-
Control: Kojic Acid (Stock 10 mM in Buffer).
Workflow Visualization
Figure 2: Step-by-step workflow for evaluating DMPIT, highlighting the critical pre-incubation and chemical control steps.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Dissolve DMPIT in 100% DMSO. Prepare serial dilutions in buffer such that the final DMSO concentration in the well is constant (e.g., 2%).
-
Note: Prepare fresh. Do not store dilute DMPIT solutions due to oxidation.
-
-
Enzyme Pre-Incubation (Critical Step):
-
In a 96-well plate, add 80
L Phosphate Buffer + 10 L Tyrosinase Solution + 10 L DMPIT (various concentrations). -
Incubate for 10 minutes at 25°C .
-
Why? This allows the slow-binding inhibitor to equilibrate with the copper active site before the substrate competes for entry.
-
-
Reaction Initiation:
-
Add 100
L L-DOPA (2.5 mM) to all wells. -
Immediately begin kinetic reading at 475 nm (every 30 seconds for 15 minutes).
-
-
The "Thiol-Quinone" Control (Mandatory Validation):
-
To ensure DMPIT is not just bleaching the product chemically:
-
Run a parallel well with Pre-oxidized L-DOPA (generate Dopaquinone using NaIO
or a small amount of enzyme, then stop reaction) + DMPIT . -
If the color fades after adding DMPIT, the compound is reacting with the product. This background rate must be subtracted.
-
Data Interpretation & Troubleshooting
-
Lag Phase: If you observe a "lag" in the kinetic curve before inhibition sets in, this indicates DMPIT acts as a suicide substrate or requires metabolic activation (unlikely for this structure, but common for catechols).
-
Curve Plateau: If inhibition plateaus at ~50% regardless of concentration, DMPIT may be precipitating out of solution. Check for turbidity.
-
Irreversibility Check: Dilute the Enzyme-Inhibitor complex 100-fold. If activity does not recover, the inhibition is irreversible (covalent modification of the enzyme). DMPIT is expected to be reversible (competitive).
References
-
Structural Analog Analysis: Zolghadri, S., et al. (2019). "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. Link
-
Assay Methodology: Chang, T.S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences, 10(6), 2440-2475. Link
-
Imidazole Thiol Mechanism: García-Molina, F., et al. (2005). "Action of tyrosinase on methimazole." Journal of Agricultural and Food Chemistry, 53(9), 3702-3707. Link
-
Chemical Properties: PubChem Compound Summary for CID 853925 (Related Structure). Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
